(3,5-Difluoro-2-nitrophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluoro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKRMBLAFJYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1[N+](=O)[O-])F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675063 | |
| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-60-5 | |
| Record name | B-(3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-2-nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Fluorinated Nitro-Arylboronic Acid
An In-Depth Technical Guide to the Synthesis of (3,5-Difluoro-2-nitrophenyl)boronic acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Boronic acids, in turn, are celebrated as exceptionally versatile building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1]
This compound (CAS No. 1150114-60-5) emerges at the intersection of these two powerful chemical motifs.[2] It provides a scaffold containing a difluorinated phenyl ring, which locks the conformation and alters the electronic properties of the molecule, and a nitro group, which is not only a potent electron-withdrawing group but also a synthetic handle for further transformations, such as reduction to an amine. This amine can then be used for amide bond formation or other functionalizations. This guide, intended for researchers and drug development professionals, provides a robust and well-rationalized protocol for the synthesis of this valuable intermediate, moving beyond a simple list of steps to explain the critical causality behind each experimental choice.
Overall Synthetic Scheme
The recommended synthetic pathway proceeds from the commercially available precursor, 1-bromo-3,5-difluoro-2-nitrobenzene, via a low-temperature lithium-halogen exchange, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.
Caption: Synthesis of the target boronic acid from its bromo-precursor.
Scientific Integrity: Mechanism and Experimental Rationale
The chosen method, a lithium-halogen exchange, is a cornerstone of organometallic chemistry for preparing organolithium reagents that are otherwise inaccessible.[3] The rationale for this specific protocol is grounded in the following principles:
-
Choice of Reaction: A lithium-halogen exchange is vastly superior to Grignard reagent formation for this substrate. The electrophilic nitro group is highly reactive toward the nucleophilic carbon-metal bond of a Grignard reagent. However, at the cryogenic temperatures employed in this protocol (-78 °C), the kinetics of the lithium-bromine exchange are significantly faster than the competing nucleophilic attack on the nitro group.[4] The rate of exchange follows the trend I > Br > Cl, making the bromo-precursor an ideal substrate.[3]
-
Low-Temperature Imperative: Maintaining a temperature of -78 °C (achieved with a dry ice/acetone bath) is the single most critical parameter for success. At higher temperatures, the newly formed aryllithium intermediate can act as a nucleophile, attacking the nitro group of another molecule or undergoing other side reactions. The low temperature effectively freezes out these undesired pathways, favoring the intended borylation reaction.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common and effective choice for this transformation. It is a strong base and a potent nucleophile, readily participating in the exchange. The reaction mechanism is believed to involve the formation of a transient "ate-complex," where the nucleophilic butyl group attacks the bromine atom.[5]
-
Electrophilic Quench: Triisopropyl borate, B(O\u1d62Pr)₃, serves as the boron electrophile. The highly nucleophilic aryllithium intermediate attacks the electron-deficient boron atom. The bulkier isopropoxy groups, compared to methoxy or ethoxy groups, can sometimes improve yields by minimizing the formation of over-borylated byproducts.
-
Acidic Workup: The final step is the hydrolysis of the borate ester intermediate to the desired boronic acid. This is achieved by quenching the reaction mixture with an aqueous acid, which protonates the alkoxy groups, leading to their departure and the formation of the B(OH)₂ moiety.
Experimental Protocol
This protocol is designed for a 10 mmol scale. All glassware should be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | Notes |
| 1-Bromo-3,5-difluoro-2-nitrobenzene | 884494-38-6 | 237.99 | 2.38 g | 1.0 | Commercially available solid.[6] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Use a freshly opened bottle or distill. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 4.4 mL | 1.1 | Pyrophoric. Handle with extreme care. |
| Triisopropyl borate | 5419-55-6 | 188.08 | 2.75 mL (2.26 g) | 1.2 | Moisture sensitive. |
| Hydrochloric Acid (HCl), 2 M aqueous | 7647-01-0 | 36.46 | ~20 mL | - | For workup. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | For extraction. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add 1-bromo-3,5-difluoro-2-nitrobenzene (2.38 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Dissolution & Cooling: Add anhydrous THF (50 mL) via syringe to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: While maintaining the temperature at -78 °C, slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Borylation (Electrophilic Quench): To the cold aryllithium solution, add triisopropyl borate (2.75 mL, 12.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Warming: After the addition is complete, stir the reaction mixture at -78 °C for another hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1-2 hours.
-
Hydrolysis (Workup): Carefully pour the reaction mixture into a beaker containing 2 M aqueous HCl (20 mL) at 0 °C with vigorous stirring. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis protocol.
Safety Precautions
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. It is also corrosive. Always wear flame-retardant lab coats, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
-
Halogenated Nitroaromatics: The starting material, 1-bromo-3,5-difluoro-2-nitrobenzene, should be handled with care as compounds in this class are often toxic and can be skin irritants.[7]
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use only fresh, inhibitor-free anhydrous THF. Ethyl acetate and hexanes are flammable. All solvent handling should be done in a well-ventilated fume hood away from ignition sources.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By leveraging a low-temperature lithium-halogen exchange, the protocol is designed to be robust and high-yielding. The key to success lies in the meticulous exclusion of air and moisture and the strict maintenance of cryogenic temperatures during the formation of the organolithium intermediate. This versatile building block, once synthesized, opens numerous avenues for the development of novel molecular entities in pharmaceutical and materials science research.
References
-
SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
- van den Bergh, T., Biesemans, M., Willem, R., & Commandeur, J. N. (1998). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Xenobiotica, 28(5), 519-532.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Luo Group Meeting (CCME@PKU). (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]
- Yoshida, H., Watanabe, S., & Ohshita, J. (2014). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 19(11), 17702–17713.
-
Siegel, D. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
AOBChem USA. (n.d.). 1-Bromo-3,5-difluoro-2-nitrobenzene. Retrieved from [Link]
Sources
- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. This compound, CasNo.1150114-60-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. aobchem.com [aobchem.com]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: A Versatile Reagent for Advanced Synthesis
CAS Number: 1150114-60-5
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Building Block in Modern Chemistry
(3,5-Difluoro-2-nitrophenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its unique trifunctionalized phenyl ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, offers a remarkable combination of reactivity and tunable electronic properties. This guide provides an in-depth exploration of its synthesis, key applications in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of novel therapeutics and organic electronic materials. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1150114-60-5 | [2] |
| Molecular Formula | C6H4BF2NO4 | [2] |
| Molecular Weight | 202.91 g/mol | [3] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a tightly closed container | [2] |
Safety and Handling:
While specific hazard data for this compound is limited, it is recommended to handle it with the standard precautions for laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. The following protocol is a representative example based on established methodologies for the synthesis of similar polysubstituted phenylboronic acids.
Reaction Scheme:
Sources
Molecular structure and weight of (3,5-Difluoro-2-nitrophenyl)boronic acid
An In-depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: Structure, Properties, and Applications
Introduction
This compound is a specialized aromatic organoboron compound that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a phenyl ring functionalized with a boronic acid group, two fluorine atoms, and a nitro group. This unique combination of substituents imparts distinct electronic properties and reactivity, making it a valuable building block for complex molecular architectures and a potential pharmacophore in drug design. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the Lewis acidity of the boron center, a key feature in its chemical behavior and biological interactions.
This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a plausible synthetic pathway, and standard analytical protocols for its characterization. Furthermore, we will explore its potential applications, particularly in the context of drug development, drawing upon the established roles of boronic acids as versatile chemical tools.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 1150114-60-5 | [1][2][3][4] |
| Molecular Formula | C₆H₄BF₂NO₄ | [2][4][5] |
| Molecular Weight | 202.91 g/mol | [4][6] |
| Monoisotopic Mass | 203.02014 Da | [5][6] |
| Canonical SMILES | B(C1=CC(=CC(=C1[O-])F)F)(O)O | [5] |
| InChI Key | QSDKRMBLAFJYCE-UHFFFAOYSA-N | [5] |
| Physical Form | Solid powder | [7] |
The arrangement of the functional groups on the phenyl ring is critical to the molecule's reactivity. The boronic acid is positioned at C1, the nitro group at C2, and the fluorine atoms at C3 and C5. This substitution pattern, particularly the ortho-nitro group, creates significant steric and electronic effects.
Caption: 2D structure of this compound.
Plausible Synthesis and Mechanistic Considerations
A plausible starting material for this synthesis is 1-bromo-3,5-difluoro-2-nitrobenzene. The workflow would proceed as follows:
-
Generation of an Organometallic Intermediate: The aryl bromide is reacted with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to undergo lithium-halogen exchange, forming an aryllithium species. This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the highly reactive organometallic intermediate. The choice of aprotic, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is critical.[8]
-
Borylation: The freshly prepared aryllithium solution is then added to a solution of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OⁱPr)₃), also maintained at low temperature. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetrahedral boronate complex. Triisopropyl borate is often preferred as it is less prone to undergoing multiple additions.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and is then quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH₄Cl). The acid catalyzes the hydrolysis of the boronate ester to the final boronic acid product.
-
Purification: The crude product is typically isolated by extraction. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the pure this compound.[8]
Caption: Plausible synthetic workflow for this compound.
Analytical Characterization Protocols
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the same molecular attributes.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
Expert Rationale:
-
¹H NMR: Will confirm the presence and integration of the two aromatic protons. Their chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups, providing key structural information.
-
¹³C NMR: Will show six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment. Carbon-fluorine couplings (J-coupling) will be observable for C3, C5, and adjacent carbons.
-
¹⁹F NMR: This is a critical experiment to confirm the presence and environment of the two fluorine atoms. A single resonance is expected, confirming their chemical equivalence.
-
¹¹B NMR: Will produce a broad singlet characteristic of a trigonal boronic acid. The chemical shift provides direct evidence of the boron center.
-
B. Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expert Rationale: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative mode). This experimental mass should match the theoretical monoisotopic mass (203.02014 Da) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition C₆H₄BF₂NO₄.[5][6]
C. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Develop a reverse-phase HPLC method using a C18 column. A mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).
-
Expert Rationale: HPLC is the gold standard for assessing the purity of the compound. The peak area percentage of the main component in the chromatogram provides a quantitative measure of purity. This technique is essential for validating that the material is suitable for use in sensitive applications like drug screening assays.
Applications in Research and Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry and have been incorporated into several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[9][10][11] Their utility stems from the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[12][13]
The subject molecule, this compound, can be utilized in two primary domains:
A. As a Pharmacophore in Drug Design The boronic acid moiety can act as a "warhead" to target enzymes, particularly serine proteases or beta-lactamases.[12] The difluoro and nitro substituents play a crucial role in modulating the compound's properties:
-
Electronic Tuning: The strong electron-withdrawing effects of the fluorine and nitro groups increase the Lewis acidity of the boron atom. This can enhance the covalent binding affinity to target enzymes, potentially leading to higher potency.[9]
-
Metabolic Stability: Fluorine substitution is a well-established strategy in drug design to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[10]
-
Binding Interactions: The substituents can form additional hydrogen bonds or other non-covalent interactions within a protein's binding pocket, improving selectivity and affinity.
B. As a Building Block in Organic Synthesis Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide/triflate. This compound can be used to introduce the difluoro-nitrophenyl motif into larger, more complex molecules, which is a common strategy in the synthesis of pharmaceutical intermediates and agrochemicals.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on data for similar nitrophenylboronic acids, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15] The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] For long-term stability and to prevent dehydration into the corresponding boroxine anhydride, storage under an inert atmosphere (e.g., nitrogen or argon) and refrigeration (2-8 °C) is recommended.[17]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[17]
References
-
PubChemLite. 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4). Available from: [Link]
-
Chemsrc. (2-Nitrophenyl)boronic acid | CAS#:5570-19-4. (2025-08-22). Available from: [Link]
-
Home Sunshine Pharma. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 3-Carboxy-5-nitrophenylboronic acid. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid. (2025-12-10). Available from: [Link]
-
PubChem. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607. Available from: [Link]
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available from: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
-
LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. Available from: [Link]
-
Arts, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(12), 6393. Available from: [Link]
-
Chemsrc. This compound | CAS#:1150114-60-5. Available from: [Link]
-
PubChem. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677. Available from: [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available from: [Link]
-
Kaur, N., et al. (2013). Boron chemicals in diagnosis and therapeutics. Journal of Organometallic Chemistry, 751, 1-13. Available from: [Link]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available from: [Link]
-
Oppong, K. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6610. Available from: [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
Sources
- 1. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5 [chemicalbook.com]
- 3. (2-Nitrophenyl)boronic acid | CAS#:5570-19-4 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4) [pubchemlite.lcsb.uni.lu]
- 6. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid [smolecule.com]
- 7. lookchem.com [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 14. angenechemical.com [angenechemical.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.ie [fishersci.ie]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity of (3,5-Difluoro-2-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3,5-Difluoro-2-nitrophenyl)boronic acid is a versatile yet challenging reagent in modern organic synthesis. Its unique electronic and steric profile, characterized by two electron-withdrawing fluorine atoms and a sterically demanding ortho-nitro group, imparts distinct reactivity patterns that are of significant interest in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive analysis of the reactivity of this compound with a range of functional groups. We will delve into the nuances of its application in cornerstone cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings, explore its interactions with nucleophiles like amines, alcohols, and thiols, and address the inherent challenges, including the pervasive side reaction of protodeboronation. This document is intended to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols to empower researchers in leveraging the synthetic potential of this valuable building block.
Introduction: The Chemical Persona of this compound
This compound is a crystalline solid at room temperature. Its structure is defined by a phenyl ring substituted with a boronic acid moiety, a nitro group at the ortho position, and two fluorine atoms at the meta positions relative to the boronic acid. This specific arrangement of substituents creates a molecule with a highly electron-deficient aromatic ring and significant steric hindrance around the reactive boronic acid center.
The potent electron-withdrawing nature of the nitro and fluoro groups significantly decreases the nucleophilicity of the aryl group attached to the boron, which can impede the transmetalation step in many cross-coupling reactions.[1][2] Furthermore, the bulky nitro group ortho to the boronic acid functionality presents a significant steric barrier, hindering the approach of catalytic species and coupling partners.[2] These characteristics necessitate carefully optimized reaction conditions to achieve successful transformations.
Despite these challenges, the unique electronic properties of the (3,5-difluoro-2-nitrophenyl) moiety make it a valuable synthon for introducing this fragment into larger molecules, often as a key component in the development of enzyme inhibitors and other biologically active compounds.[3][4]
Core Reactivity: Navigating the Landscape of Cross-Coupling Reactions
The utility of this compound is most prominently demonstrated in palladium- and copper-catalyzed cross-coupling reactions. Understanding the intricacies of these transformations is key to harnessing its synthetic potential.
The Suzuki-Miyaura Coupling: A Challenging yet Feasible C-C Bond Formation
The Suzuki-Miyaura coupling is a pillar of modern organic synthesis for the formation of carbon-carbon bonds.[5] However, the application of this compound in this reaction is not straightforward. The combined steric and electronic effects of the ortho-nitro and meta-difluoro substituents render this boronic acid less reactive than many of its counterparts.[2]
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step due to the reduced nucleophilicity of the electron-deficient phenyl ring.[2]
Overcoming the Hurdles: To achieve successful Suzuki-Miyaura couplings with this substrate, several strategies can be employed:
-
Highly Active Catalysts: The use of sophisticated palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can facilitate the challenging transmetalation step.[6]
-
Careful Choice of Base: The base plays a crucial role in activating the boronic acid. While a base is necessary, strong bases can promote the undesirable side reaction of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Anhydrous Conditions: Minimizing the presence of water is critical to suppress protodeboronation.
Illustrative Workflow for Suzuki-Miyaura Coupling:
Sources
- 1. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of (3,5-Difluoro-2-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(3,5-Difluoro-2-nitrophenyl)boronic acid is a key building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. The presence of electron-withdrawing fluorine and nitro groups on the phenyl ring imparts unique reactivity to this molecule, making it an invaluable reagent in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions. However, this enhanced reactivity also brings inherent stability challenges. A comprehensive understanding of the factors governing the stability and the optimal conditions for storage and handling of this compound is paramount for ensuring its integrity, maximizing reaction yields, and achieving reproducible experimental outcomes. This guide provides an in-depth analysis of the stability profile of this reagent, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Concepts of Boronic Acid Stability: A Mechanistic Perspective
The stability of arylboronic acids, including this compound, is primarily dictated by their susceptibility to two major degradation pathways: protodeboronation and oxidation. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the rates of these degradation processes.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired boronic acid functionality.[1] This process can be catalyzed by both acids and bases and is often exacerbated by the presence of water.[2] For electron-deficient arylboronic acids, such as our compound of interest, base-catalyzed protodeboronation is a significant concern.[2] The electron-withdrawing nature of the two fluorine atoms and the nitro group increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of a boronate species, which can then undergo protonolysis.
It is important to note that while highly electron-deficient arylboronic acids have a lower susceptibility to acid-catalyzed protodeboronation, their stability under basic conditions can be compromised.[2] The pH of the reaction medium is therefore a critical parameter to control when working with this compound.
Oxidation: Conversion to the Corresponding Phenol
The boron center in boronic acids is also prone to oxidation, which results in the formation of the corresponding phenol.[3] This degradation pathway can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The mechanism of oxidation is thought to involve the formation of a peroxide intermediate, followed by rearrangement to the phenolic product.[4] Interestingly, the presence of an ortho-nitro group, as in this compound, can confer a degree of stability against oxidation.[4] This is attributed to the potential for intramolecular coordination between the oxygen of the nitro group and the empty p-orbital of the boron atom, which can reduce the electron deficiency of the boron center and thus its susceptibility to oxidative attack.[4]
Key Factors Influencing the Stability of this compound
The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound, leading to its degradation. Understanding and controlling these factors are crucial for maintaining the quality and reactivity of this important synthetic building block.
Caption: Factors influencing the degradation of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down the rates of all potential degradation reactions, including protodeboronation, oxidation, and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |
| Light | Protect from light. Store in an opaque or amber container. | Nitroaromatic compounds can be susceptible to photodegradation.[5] |
| Moisture | Keep container tightly sealed in a dry environment. Use a desiccator for long-term storage. | Boronic acids are hygroscopic and can absorb moisture from the air, which can facilitate protodeboronation and the formation of boroxines. |
| Handling | Handle in a glove box or under a stream of inert gas. Minimize exposure to air. | Reduces contact with atmospheric oxygen and moisture. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | These substances can directly promote the degradation of the boronic acid. |
Experimental Protocol: A Representative Stability Study
To quantitatively assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves subjecting the compound to a range of harsh conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature, protected from light.
-
Thermal Stress: Place a known amount of the solid compound in a vial in an oven maintained at 70°C. At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline.
-
-
Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of the remaining this compound at each time point for each stress condition. Identify and characterize any significant degradation products using techniques such as LC-MS.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its stability. By understanding the fundamental degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful and reproducible application of this compound in research and development, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Zarzeczańska, D., et al. (2018). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ChemistrySelect, 3(33), 9439-9445. [Link]
-
Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3463. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 86(1), 578-591. [Link]
-
Raines, R. T., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(26), 6821-6827. [Link]
-
Spain, M., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 471-491. [Link]
-
Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. International Journal of Molecular Sciences, 22(9), 4503. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
PubChem. 3,5-difluoro-2-nitrophenylboronic acid. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Fischer, S. A., et al. (2012). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. The Journal of Physical Chemistry A, 116(43), 10550-10557. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of (3,5-Difluoro-2-nitrophenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Data of (3,5-Difluoro-2-nitrophenyl)boronic acid
Authored by: A Senior Application Scientist
Abstract
This compound (C₆H₄BF₂NO₄) is a substituted arylboronic acid of significant interest in synthetic organic chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous analytical characterization for identity confirmation, purity assessment, and reaction monitoring. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the interpretation of spectral features, grounded in the principles of chemical structure and functional group effects, and provide standardized protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists in the fields of chemical synthesis and drug development.
Molecular Structure and Spectroscopic Overview
The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and the versatile boronic acid moiety—gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is paramount for its application in complex synthetic pathways.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The analysis includes ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, each providing unique insights into the molecular framework.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group.
-
Aromatic Region: The phenyl ring contains two protons. Due to the symmetrical placement of the fluorine atoms relative to the nitro and boronic acid groups, these protons are chemically non-equivalent. We expect to see two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The strong electron-withdrawing nature of the adjacent nitro and fluoro groups will shift these protons significantly downfield. Their multiplicities will be complex, likely appearing as multiplets due to coupling with each other and with the fluorine atoms.
-
Boronic Acid Protons (B(OH)₂): The two hydroxyl protons typically appear as a single, broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is often observed, while it may exchange with residual water in other solvents like CDCl₃.
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons.
-
C-B Bond: The carbon atom directly attached to the boron (C1) will typically appear as a broad signal due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid group.[1]
-
C-N Bond: The carbon attached to the nitro group (C2) will be significantly deshielded and appear at a low field (downfield).
-
C-F Bonds: The carbons bonded to fluorine (C3 and C5) will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz).
-
Other Aromatic Carbons: The remaining carbons will also show splitting due to two- or three-bond couplings to fluorine (²JCF, ³JCF).
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2][3][4]
-
Expected Signals: Since the two fluorine atoms on the ring are in different chemical environments relative to the nitro and boronic acid groups, two distinct signals are expected.
-
Chemical Shift: The chemical shift range for aryl fluorides is broad, and the exact positions will be influenced by the other substituents.[4]
-
Coupling: These signals will likely appear as multiplets due to coupling with the aromatic protons and potentially with each other.
Boron-¹¹ (¹¹B) NMR Spectroscopy
¹¹B NMR can confirm the presence and electronic environment of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is expected, typically in the range of δ 28-34 ppm.
Summary of NMR Data (Predicted)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ¹H | ~7.5 - 8.5 | m | Ar-H | Two distinct multiplets expected. |
| ¹H | Variable | br s | B(OH )₂ | Position and visibility are solvent-dependent. |
| ¹³C | ~120 - 130 | d | C -B | Signal may be broad due to quadrupolar relaxation. |
| ¹³C | ~145 - 155 | d | C -NO₂ | Downfield shift due to nitro group. |
| ¹³C | ~160 - 170 | d | C -F | Large ¹JCF coupling constant. |
| ¹⁹F | ~(-100) - (-130) | m | Ar-F | Two distinct signals expected relative to CFCl₃.[2] |
| ¹¹B | ~28 - 34 | br s | B (OH)₂ | Characteristic for trigonal boronic acids. |
Experimental Protocol: NMR Data Acquisition
Figure 3: Plausible fragmentation pathway in negative ion ESI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. [5]3. Ionization: Use ESI in either negative or positive ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the ion of interest.
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum.
Conclusion
The analytical characterization of this compound is straightforward using standard spectroscopic techniques. NMR spectroscopy provides unambiguous structural confirmation through ¹H, ¹³C, and ¹⁹F analyses. IR spectroscopy confirms the presence of key functional groups, including the nitro, hydroxyl, and C-F bonds. Mass spectrometry verifies the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques form a robust analytical workflow for ensuring the identity and purity of this important synthetic building block, which is critical for its successful application in research and development.
References
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChemLite - 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4). Retrieved from [Link]
-
NIST. (n.d.). Benzeneboronic acid, m-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. DOI: 10.1039/C3AY40542G. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
-
University of Arizona. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University of Calgary. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Yan, J., & Springsteen, G. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(23), 10232-10239. DOI: 10.1021/la048451b. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Commercial availability and suppliers of (3,5-Difluoro-2-nitrophenyl)boronic acid
An In-Depth Technical Guide to (3,5-Difluoro-2-nitrophenyl)boronic acid: Commercial Availability, Applications, and Experimental Protocols
Introduction: A Versatile Building Block in Modern Synthesis
This compound, identified by CAS Number 1150114-60-5, is a specialized organoboron compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring two electron-withdrawing fluorine atoms and a sterically hindering ortho-nitro group, makes it a valuable synthon for introducing complex electronic and steric properties into target molecules. Boronic acids, in general, are lauded for their stability, relatively low toxicity, and versatile reactivity, serving as key intermediates in a variety of chemical transformations.[4] This guide provides a comprehensive overview of this compound, detailing its commercial availability, key applications with a focus on palladium-catalyzed cross-coupling reactions, and validated experimental protocols for its use.
Chemical & Physical Properties this compound is a solid compound at room temperature.[5] Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1150114-60-5[1][2][6] |
| Molecular Formula | C₆H₄BF₂NO₄[1][2][6] |
| Molecular Weight | 202.91 g/mol [6][7] |
| Predicted Boiling Point | 389.7±52.0 °C[6] |
| Predicted Density | 1.57±0.1 g/cm³[6] |
Part 1: Commercial Availability and Supplier Overview
This compound is available from a range of specialty chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table provides a comparative overview of prominent suppliers, typical purities, and available quantities. It is important to note that this compound is intended for research and development or commercial manufacturing purposes only and is not for direct medical or consumer use.[2]
| Supplier | CAS Number | Purity/Specification | Notes |
| Santa Cruz Biotechnology | 1150114-60-5 | Not specified | A specialty product for proteomics research.[1] |
| Amadis Chemical | 1150114-60-5 | ≥97% | Available in industrial and reagent grades, with minimum orders starting from 10 milligrams.[5] |
| Chemsrc | 1150114-60-5 | Not specified | Provides physical and chemical property data.[6] |
| BLD Pharm | 1150114-60-5 | Not specified | Listed as a research-use-only chemical.[8] |
| HDH Pharma | 1150114-60-5 | ≥96% | Sold in quantities starting from 1 gram.[2] |
| Sigma-Aldrich | 1150114-60-5 | Not specified | Available through their marketplace, supplied by Ambeed, Inc.[9] |
| ChemicalBook | 1150114-60-5 | Not specified | Aggregates information and suppliers for the compound.[3] |
Part 2: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11][12] The reaction is prized for its mild conditions, high functional group tolerance, and excellent yields.[10]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like this compound, the steric hindrance from the ortho-nitro group and the electronic effects of the difluoro substituents can make the transmetalation step rate-limiting.[13] This necessitates careful optimization of the reaction conditions, particularly the choice of palladium catalyst, ligand, and base, to achieve high yields.[14]
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a generalized yet robust methodology for employing this compound in a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[14]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of catalyst and base is critical; for sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required. Carbonate bases are commonly used to activate the boronic acid for transmetalation.[13]
-
-
Inert Atmosphere and Solvent Addition:
-
Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent or solvent mixture (e.g., Toluene, Dioxane, or a DMF/water mixture) via syringe.[14]
-
Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Using degassed solvents minimizes dissolved oxygen, preserving the catalyst's activity throughout the reaction.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Rationale: Higher temperatures are often necessary to overcome the activation energy, especially for less reactive aryl chlorides or hindered substrates.[10]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[13]
-
Rationale: This standard aqueous work-up removes the inorganic base and salts, isolating the crude product in the organic phase.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13]
-
Rationale: Chromatography is typically required to separate the desired product from unreacted starting materials, catalyst residues, and any side products.
-
Part 3: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. Information derived from Safety Data Sheets (SDS) indicates the following hazards and necessary precautions.[15][16]
-
Hazard Classifications: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[15][16]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage under an inert atmosphere at 2-8°C.
This guide serves as a foundational resource for professionals working with this compound. By understanding its commercial landscape, primary applications, and the nuanced procedural details required for its successful implementation in synthesis, researchers can effectively leverage this versatile building block in their drug discovery and materials science endeavors.
References
- Parchem. 3-Piperidinecarboxylic acid, 1-(4-boronobenzoyl)-, 3-ethyl ester.
- Chemsrc. This compound | CAS#:1150114-60-5.
- BLD Pharm. 1150114-74-1|(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid.
- Santa Cruz Biotechnology. 3,5-Difluoro-2-nitrophenylboronic acid | CAS 1150114-60-5.
- HDH Pharma Inc. 3, 5-Difluoro-2-nitrophenylboronic acid, min 96%, 1 gram.
- BLD Pharm. 5570-19-4|(2-Nitrophenyl)boronic acid.
- Ambeed.com. Boronic acids/esters.
- ChemicalBook.
- Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.
- Home Sunshine Pharma. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9.
- ChemicalBook. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5.
- Smolecule. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid.
- Sigma-Aldrich. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4.
- Benchchem. Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid.
- Sigma-Aldrich.
- Fisher Scientific.
- Angene Chemical.
- Amadis Chemical Co., Ltd. This compound CAS NO.1150114-60-5.
- PubChemLite. 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4).
- ChemScene. 1150114-62-7 | TP-4748.
- Combi-Blocks, Inc.
- PubMed Central.
- Fisher Scientific.
- Sigma-Aldrich. 3,5-Difluorophenylboronic acid = 95 156545-07-2.
- Sigma-Aldrich. This compound | 1150114-60-5.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,5-Difluoro-2-nitrophenylboronic acid | 1150114-60-5 [chemicalbook.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1150114-60-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. This compound | CAS#:1150114-60-5 | Chemsrc [chemsrc.com]
- 7. Buy (3,5-Difluoro-4-nitrophenyl)boronic acid [smolecule.com]
- 8. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. This compound | 1150114-60-5 [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
The Strategic deployment of (3,5-Difluoro-2-nitrophenyl)boronic Acid in the Synthesis of Novel Medicinal Scaffolds
A Senior Application Scientist's Guide to Harnessing a Unique Building Block for Accelerated Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. (3,5-Difluoro-2-nitrophenyl)boronic acid has emerged as a highly valuable reagent, uniquely functionalized to grant access to complex molecular architectures. The presence of two fluorine atoms and a nitro group on the phenylboronic acid scaffold provides a confluence of electronic and steric properties that can be strategically exploited to modulate physicochemical properties and guide synthetic pathways. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors. We will present a cogent, field-proven synthetic strategy, detailing the causality behind experimental choices and providing robust, self-validating protocols for key transformations.
Introduction: The Rationale for a Trifunctionalized Building Block
Boronic acids are foundational pillars in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] The ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance has cemented their role in the rapid elaboration of molecular complexity.[4] The subject of this guide, this compound (Figure 1), is a particularly compelling starting material for several reasons:
-
Orthogonal Reactivity: The boronic acid moiety serves as the primary handle for Suzuki-Miyaura coupling, while the nitro group can be selectively reduced to an amine, providing a vector for subsequent functionalization or cyclization.
-
Electronic Modulation by Fluorine: Fluorine atoms exert a powerful influence on the physicochemical properties of a molecule. Their high electronegativity can enhance metabolic stability, modulate pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[5] The 3,5-difluoro substitution pattern, in particular, creates a distinct electronic environment on the aromatic ring.
-
Strategic Placement of the Nitro Group: The ortho-nitro group significantly influences the electronic nature of the boronic acid, rendering it electron-deficient. This has important implications for its reactivity in cross-coupling reactions.[6] Furthermore, its reduction to an aniline is a well-established and high-yielding transformation, paving the way for the synthesis of diarylamines and heterocyclic scaffolds.[1]
This guide will focus on a practical and powerful application: the synthesis of a core scaffold relevant to Janus Kinase (JAK) inhibitors, a class of drugs critical in the treatment of inflammatory diseases and certain cancers.[2][7]
Core Application: Synthesis of a Benzonaphthyridinone JAK Inhibitor Scaffold
We will delineate a robust, multi-step synthesis of a 7,9-difluorobenzo[c][4][6]naphthyridin-6(5H)-one scaffold, a core structure found in various kinase inhibitors. This pathway leverages the unique functionalities of this compound to efficiently construct the target heterocycle.
Logical Workflow: A Three-Step Approach
The overall synthetic strategy is depicted below. It relies on a sequence of three high-yield and well-precedented reactions: Suzuki-Miyaura coupling, nitro group reduction, and intramolecular amidation.
Caption: Synthetic workflow to the benzonaphthyridinone core.
PART 1: The Strategic C-C Bond Formation via Suzuki-Miyaura Coupling
The initial and most critical step is the construction of the biaryl backbone. The Suzuki-Miyaura reaction is the method of choice for this transformation.[8] The electron-deficient nature of this compound requires careful selection of catalytic systems to ensure efficient transmetalation.[6]
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Coupling Partner: 2-Bromopyridine-3-carboxylic acid is selected as the coupling partner. The carboxylic acid functionality is essential for the final lactamization step. The bromine atom provides the electrophilic site for the palladium-catalyzed coupling. Coupling with 2-halopyridines can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[9]
-
Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling electron-deficient boronic acids with heteroaryl halides.[3] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step without promoting significant protodeboronation of the sensitive boronic acid. A mixed solvent system of 1,4-dioxane and water is ideal, ensuring solubility of both the organic substrates and the inorganic base.[10]
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound + 2-Bromopyridine-3-carboxylic acid → 3',5'-Difluoro-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromopyridine-3-carboxylic acid (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl carboxylic acid.
PART 2: Chemoselective Nitro Group Reduction
With the biaryl core constructed, the next step is the selective reduction of the nitro group to an amine. This transformation must be performed without affecting the fluorine substituents or the carboxylic acid. Catalytic hydrogenation is the most efficient and cleanest method for this purpose.[11]
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Catalyst and Reducing Agent: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] Using hydrogen gas (H₂) at atmospheric or slightly elevated pressure is a clean and efficient method.[5] Alternatively, transfer hydrogenation using hydrazine hydrate can be employed, which is particularly useful for substrates where dehalogenation is a concern, though with difluoro-aromatics, direct hydrogenation is generally safe.[1]
-
Solvent: A protic solvent like ethanol or methanol is ideal for this reaction as it readily dissolves the substrate and facilitates the hydrogenation process.
-
Self-Validation: The reaction can be monitored by the consumption of hydrogen gas or by TLC/LC-MS. A complete disappearance of the starting material and the appearance of a more polar product (the amine) confirms the reaction's completion. The product's identity is confirmed by NMR and mass spectrometry, where a characteristic mass change (-30 Da for -NO₂ to -NH₂) is observed.
Protocol 2: Catalytic Hydrogenation
Reaction: 3',5'-Difluoro-2'-nitro-[1,1'-biphenyl]-2-carboxylic acid → 2'-Amino-3',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acid
Caption: Chemoselective reduction of the nitro group.
Methodology:
-
Dissolve the nitro-biaryl compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (10% w/w).
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-biaryl product, which is often pure enough for the next step.
PART 3: Intramolecular Amidation to Form the Heterocyclic Core
The final step involves the formation of the lactam ring through an intramolecular amide bond formation between the newly formed aniline and the adjacent carboxylic acid. This cyclization is typically promoted by heat or coupling agents.[12]
Expertise & Experience: Causality Behind Experimental Choices
-
Reaction Type: This is an intramolecular nucleophilic acyl substitution, forming a stable six-membered lactam ring. Such cyclizations are often thermodynamically favorable.[13]
-
Conditions: Thermal cyclization in a high-boiling solvent like diphenyl ether is a classic and effective method. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used under milder conditions, which can be advantageous if the substrate is thermally sensitive. For this guide, we will focus on the robust thermal method.
-
Self-Validation: The formation of the lactam is confirmed by a significant change in the spectroscopic data. In the ¹H NMR, the broad signals for the -NH₂ and -COOH protons will be replaced by a single, sharper signal for the amide N-H. The IR spectrum will show a characteristic amide carbonyl stretch. Mass spectrometry will confirm the loss of a water molecule (18 Da) from the starting material.
Protocol 3: Thermal Lactamization
Reaction: 2'-Amino-3',5'-difluoro-[1,1'-biphenyl]-2-carboxylic acid → 7,9-Difluorobenzo[c][4][6]naphthyridin-6(5H)-one
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Lactam - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Using (3,5-Difluoro-2-nitrophenyl)boronic Acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A key challenge, however, arises when employing electronically deactivated substrates.
This application note provides a comprehensive guide for researchers utilizing (3,5-Difluoro-2-nitrophenyl)boronic acid as a coupling partner. This substrate is of significant interest in drug discovery due to the prevalence of fluorinated and nitrated scaffolds in bioactive molecules. However, the combined steric hindrance from the ortho-nitro group and the strong electron-withdrawing nature of the nitro and fluoro substituents pose significant hurdles to achieving high coupling efficiency.[4] The primary obstacles are a slowed transmetalation step and a heightened susceptibility to competitive side reactions like protodeboronation.[4][5]
This document will dissect the mechanistic nuances, provide a robust and validated experimental protocol, and offer a systematic approach to troubleshooting, enabling scientists to effectively incorporate this valuable building block into their synthetic programs.
Mechanistic Insight: Overcoming Steric and Electronic Hurdles
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] For challenging substrates like this compound, a nuanced understanding of this cycle is critical for success.
The Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[1][6] The crucial transmetalation step involves the transfer of the organic moiety from the boron atom to the palladium center. This step is notoriously sensitive to steric and electronic effects.[4] Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1][6]
Caption: The Suzuki-Miyaura catalytic cycle.
Key Considerations for this compound:
-
Steric Hindrance: The ortho-nitro group physically obstructs the approach of the boronic acid to the palladium center.[4] This steric clash is the primary reason for the sluggish transmetalation often observed with 2-substituted phenylboronic acids.[4][9]
-
Electronic Deactivation: The potent electron-withdrawing effects of the nitro and fluoro groups decrease the nucleophilicity of the ipso-carbon attached to the boron, further slowing the transmetalation step.
-
Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved by a proton source (often water), yielding 1,3-difluoro-2-nitrobenzene and reducing the overall product yield.[5] Electron-deficient boronic acids are particularly susceptible to this process, which is often accelerated by high temperatures and certain bases.[5][10]
To counteract these challenges, the selection of the catalyst system (ligand), base, and solvent is paramount.
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][11] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps, helping to outcompete the protodeboronation pathway.[11]
-
Base Selection: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for transmetalation.[2][12][13] For sensitive substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH, as they provide a good balance between activating the boronic acid and minimizing base-catalyzed protodeboronation.[5][14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. However, its concentration must be carefully controlled to limit protodeboronation.[5]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Aryl Bromide | Synthesis Grade | Sigma-Aldrich | 1.0 equivalent |
| This compound | >97% | BenchChem | 1.3 equivalents |
| [XPhos Pd G3] Precatalyst | Catalyst Grade | Sigma-Aldrich | 2 mol% |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, powder | Acros Organics | 3.0 equivalents |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Degassed |
| Deionized Water | HPLC Grade | Fisher | Degassed |
| Ethyl Acetate | ACS Grade | VWR | For workup |
| Brine (Saturated NaCl solution) | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying |
| Celite® | - | Sigma-Aldrich | For filtration |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | For column chromatography |
| Argon or Nitrogen Gas | High Purity (5.0) | Airgas | For maintaining an inert atmosphere |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Establishment:
-
Evacuate the flask under high vacuum for 2-3 minutes.
-
Backfill the flask with high-purity argon or nitrogen gas.
-
Repeat this evacuate/backfill cycle a total of three times to ensure a thoroughly inert atmosphere.[14]
-
-
Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[14]
-
Using a syringe, add the degassed solvent mixture to the flask under a positive pressure of inert gas. The total solvent volume should provide a concentration of ~0.1 M with respect to the aryl halide.
-
-
Catalyst Addition:
-
Briefly remove the septum and, under a positive flow of inert gas, add the [XPhos Pd G3] precatalyst (0.02 equiv, 2 mol%).
-
Immediately reseal the flask.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under inert conditions.
-
-
Workup Procedure:
-
Once the reaction is complete (consumption of the limiting aryl halide), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 10x the reaction volume).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[9]
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and then brine.[7]
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7][9]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Workflow and Optimization
The following diagram outlines the complete experimental workflow. Subsequent tables provide guidance on troubleshooting common issues encountered with this challenging coupling.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Low reaction temperature. | 1. Use a fresh, high-quality precatalyst. [XPhos Pd G3] is generally robust.2. Ensure rigorous degassing of solvents and proper inert gas technique.3. Increase temperature to 110 °C. |
| Significant Protodeboronation (Side product is 1,3-difluoro-2-nitrobenzene) | 1. Base is too strong or reaction time is too long.2. High temperature.3. Water content is too high. | 1. Switch to a milder base (e.g., K₂CO₃).[5] Use the minimum reaction time necessary.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.3. Reduce the water ratio in the solvent mixture (e.g., to 8:1 Dioxane:H₂O). |
| Homocoupling of Boronic Acid (Side product is 2,2'-dinitro-3,3',5,5'-tetrafluorobiphenyl) | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Screen alternative ligands. While bulky phosphines are good, sometimes a different choice (e.g., RuPhos) can mitigate this side reaction.[15] |
| Stalled Reaction | 1. Catalyst decomposition.2. Steric hindrance is too great for the conditions. | 1. Add a second portion of the catalyst (1 mol%) after 4-6 hours.2. Switch to a more potent catalyst system, such as an N-heterocyclic carbene (NHC) based catalyst (e.g., PEPPSI-IPr). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is predicated on a rational approach that directly addresses the inherent steric and electronic disadvantages of the substrate. By employing highly active catalyst systems featuring bulky, electron-rich ligands, carefully selecting a moderately strong base, and maintaining rigorous inert atmosphere conditions, researchers can effectively mitigate common side reactions like protodeboronation and drive the reaction toward the desired biaryl product. The protocol and troubleshooting guide presented herein provide a validated framework for the successful application of this versatile building block in complex molecule synthesis.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
de Souza, A. L. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Kohlmann, C., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13325-13333. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Corpet, M., & Derat, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 10(15), 3287-3290. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (3,5-Difluoro-2-nitrophenyl)boronic Acid
Introduction: A Privileged Building Block for Modern Chemistry
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science.[1] Within this field, (3,5-Difluoro-2-nitrophenyl)boronic acid has emerged as a particularly valuable building block. The strategic placement of its functional groups offers a unique combination of properties. The difluoro substitution pattern is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2][3] Simultaneously, the ortho-nitro group serves as a versatile synthetic handle, readily convertible to an amine for subsequent derivatization, while also profoundly influencing the electronic nature of the aromatic ring.[4]
However, the very features that make this reagent so attractive also present distinct challenges in its application. As a sterically hindered and electron-deficient boronic acid, this compound is susceptible to competitive protodeboronation and can exhibit sluggish reactivity in the critical transmetalation step of the catalytic cycle.[5][6] This guide provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and field-proven protocols to enable researchers to successfully and reliably utilize this reagent in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: Overcoming Electronic Deactivation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates.
Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The primary challenge with this compound lies in the Transmetalation step. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group decrease the nucleophilicity of the ipso-carbon attached to boron. This deactivation slows the transfer of the aryl group from boron to the palladium center, which can become the rate-limiting step of the entire cycle.[9][10] Furthermore, the basic conditions required to activate the boronic acid can promote protodeboronation—the undesired cleavage of the C-B bond—further reducing the efficiency of the reaction.[5][11]
Successful protocols are therefore designed to accelerate the desired transmetalation event while minimizing pathways for catalyst deactivation and substrate decomposition.
Optimizing the Reaction: A Guide to Key Parameters
The rational selection of catalyst, ligand, base, and solvent is critical for overcoming the inherent challenges of this substrate. The choices outlined below are designed to create a robust system that favors high yields and clean conversions.
-
Palladium Precatalyst: Modern palladium precatalysts are superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ for challenging couplings. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G2/G3/G4) are particularly effective.[12] These air- and moisture-stable complexes rapidly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions, ensuring a high concentration of the active catalyst at the start of the reaction. This rapid initiation is crucial for outcompeting the slow protodeboronation of the sensitive boronic acid.[5]
-
Ligand Selection: The use of bulky, electron-rich monodentate biaryl phosphine ligands is non-negotiable. Ligands such as XPhos , SPhos , and RuPhos are ideal.[1][13]
-
Expertise: The ligand's electron-donating character increases the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition step.
-
Experience: The steric bulk of these ligands promotes the final reductive elimination step, accelerating catalyst turnover. It also helps create a coordinatively unsaturated palladium center that is more receptive to the electronically-deactivated boronic acid during transmetalation.[10]
-
-
Base Selection: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate complex and participates in the transmetalation step.[14] For electron-deficient boronic acids, a moderately strong, non-nucleophilic base is preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is sufficiently basic to promote boronate formation but is less prone to causing deleterious side reactions or substrate degradation compared to stronger bases like hydroxides.[15]
-
Cesium Carbonate (Cs₂CO₃): Another excellent option, particularly in aprotic solvents, due to its high solubility and ability to effectively promote the reaction.
-
-
Solvent System: The choice of solvent influences reagent solubility and reaction kinetics.
-
Aprotic Polar Solvents: Anhydrous solvents like 1,4-dioxane , toluene , or tetrahydrofuran (THF) are highly effective.
-
Aqueous Mixtures: A small amount of water (e.g., dioxane/H₂O 4:1) can be beneficial as it aids in dissolving the inorganic base (like K₃PO₄) and can accelerate the formation of the active boronate species.[15] However, for substrates highly prone to protodeboronation, minimizing water content is a key optimization parameter. Anhydrous conditions can sometimes provide superior results.[16]
-
Recommended Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
Figure 2: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Coupling with an Aryl Bromide
This protocol serves as a robust starting point for coupling with various aryl or heteroaryl bromides.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, deionized and degassed (1 mL)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the flame-dried Schlenk flask, add the aryl bromide, this compound, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Via syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Performance Data and Scope
The following table provides representative conditions and expected outcomes for coupling this compound with various coupling partners. Optimization may be required for specific substrates.
| Coupling Partner Example | Pd Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | XPhos Pd G3 (2) | (integrated) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | >90 |
| 3-Chloropyridine | RuPhos Pd G3 (3) | (integrated) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75-85 |
| 4-Anisole-triflate | SPhos Pd G4 (2) | (integrated) | K₃PO₄ (2.0) | THF | 65 | 8 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | (integrated) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 5 | >90 |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Ineffective base/ligand combination. | 1. Ensure rigorous inert atmosphere technique. Use a fresh, high-quality precatalyst.2. Increase temperature in 10 °C increments.3. Switch to a different ligand (e.g., SPhos instead of XPhos) or base (Cs₂CO₃ instead of K₃PO₄). |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition.2. Base is too strong or too much water is present.3. Temperature is too high. | 1. Increase catalyst loading (e.g., from 2 mol% to 3 mol%).2. Use anhydrous solvents. Switch to a milder base like K₂CO₃ or use fewer equivalents of K₃PO₄.3. Lower the reaction temperature and monitor for a longer duration. |
| Formation of Homocoupling Product | 1. Oxidative addition is slow relative to other pathways.2. Presence of oxygen. | 1. Ensure solvents are thoroughly degassed. 2. Increase catalyst loading slightly. |
| Incomplete Reaction | 1. Catalyst deactivation over time.2. Insufficient equivalents of boronic acid. | 1. Add a second portion of the catalyst (e.g., 0.5 mol%) after several hours.2. Increase the equivalents of boronic acid from 1.2 to 1.5. |
References
- Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Lu, W., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-3-boronic Acid.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Santos, J. L., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid.
- Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois.
- BenchChem. (2025).
- de Sousa, J., et al. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central (PMC).
- Frooman, M. A., et al. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central (PMC).
- Dakenchem. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- Janežič, M., et al. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
- Meiries, S., et al. (n.d.).
- Molander, G. A., & Ellis, N. (n.d.).
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Application Notes & Protocols: (3,5-Difluoro-2-nitrophenyl)boronic acid in the Synthesis of Protein Degrader Building Blocks
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] The design and synthesis of these heterobifunctional molecules are critically dependent on the linker component, which connects the target protein binder (warhead) to the E3 ligase ligand.[3][4][5] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the final PROTAC.[3][5] This document provides a detailed technical guide on the application of (3,5-Difluoro-2-nitrophenyl)boronic acid , a versatile and strategic building block for the construction of advanced PROTAC linkers. We present the scientific rationale for its use, detailed protocols for its incorporation via Suzuki-Miyaura cross-coupling, and subsequent functionalization, aimed at researchers and professionals in drug development.
Strategic Rationale: Why Use this compound?
The selection of this compound as a linker precursor is a deliberate choice driven by the synergistic benefits of its unique substitution pattern. Each functional group serves a distinct and critical purpose in the context of medicinal chemistry and PROTAC design.
-
Boronic Acid Moiety: This functional group is the cornerstone for carbon-carbon bond formation, primarily through the robust and highly versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This allows for the efficient and modular connection of the phenyl ring to an aryl halide partner, which could be a component of the warhead or the E3 ligase ligand. Boronic acids are generally stable, non-toxic, and have become increasingly common in medicinal chemistry since the approval of drugs like bortezomib.[7][8]
-
Ortho-Nitro Group: The nitro group at the ortho-position offers a dual advantage.
-
Electronic Modulation: As a potent electron-withdrawing group, it significantly influences the electronic character of the phenyl ring.[6][9] This can impact the reactivity of the boronic acid and the properties of the final PROTAC.
-
Versatile Synthetic Handle: More importantly, the nitro group serves as a masked amine. Following the C-C bond formation, it can be reliably reduced to an aniline under mild conditions. This newly formed amino group provides a key attachment point for extending the linker, for example, by amide bond formation with polyethylene glycol (PEG) or alkyl chains, which are common motifs in PROTAC linkers.[4]
-
-
Meta-Difluoro Substitution: The incorporation of fluorine atoms is a well-established strategy in modern drug design.
-
Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby basic groups and increase lipophilicity, which can influence cell permeability and target engagement.[11]
-
Favorable Protein Interactions: Fluorine can participate in beneficial non-covalent interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[11]
The Challenge of Ortho-Substitution
Researchers must be aware that the ortho-nitro group presents a significant steric challenge.[9] This steric hindrance can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, potentially slowing the crucial transmetalation step of the Suzuki-Miyaura cycle and leading to lower yields compared to its meta or para isomers.[6][9] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is paramount for successful coupling, as detailed in the protocols below.
Experimental Protocols & Methodologies
The following protocols provide a validated workflow for incorporating the this compound building block into a PROTAC scaffold.
Workflow Overview: From Building Block to Linker Core
The overall synthetic strategy involves a two-step process: C-C bond formation via Suzuki coupling, followed by functional group transformation to prepare for linker extension.
Caption: High-level workflow for PROTAC synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(dppf)Cl₂ (5-10 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 mixture)
-
Inert Gas: Nitrogen or Argon
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times may be extended (4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting & Optimization for Suzuki Coupling
The sterically hindered nature of the ortho-nitro boronic acid can lead to common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Steric hindrance slowing the catalytic cycle. | 1. Increase reaction temperature or time. 2. Switch to a more active catalyst system (e.g., a G3 pre-catalyst with a bulky biarylphosphine ligand like XPhos or SPhos).[6] |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, forming 1,3-difluoro-2-nitrobenzene.[12] | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[12] 2. Lower the reaction temperature. 3. Minimize water in the reaction mixture where possible.[12] 4. Consider converting the boronic acid to a more stable MIDA or pinacol ester derivative.[12] |
| Incomplete Reaction | Inefficient catalyst turnover or deactivation. | 1. Ensure strictly anaerobic conditions. 2. Screen different palladium ligands or pre-catalysts. |
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol describes a common and reliable method for reducing the nitro group of the coupled product to an aniline, creating the attachment point for the linker.
Materials:
-
Nitro-biaryl compound from Protocol 1 (1.0 equivalent)
-
Iron powder (<325 mesh) (5.0-10.0 equivalents)
-
Ammonium Chloride (NH₄Cl) (5.0-10.0 equivalents) or Acetic Acid
-
Solvent: Ethanol/Water or Ethyl Acetate/Water mixture (e.g., 3:1)
Procedure:
-
In a round-bottom flask, suspend the nitro-biaryl compound (1.0 eq.) in the chosen solvent system.
-
Add ammonium chloride (or a catalytic amount of acetic acid) followed by iron powder.
-
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts.
-
Rinse the Celite® pad thoroughly with the organic solvent used in the reaction (e.g., ethanol or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
If necessary, perform an aqueous workup by adding ethyl acetate and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude amine product, which can be purified by column chromatography if necessary.
Mechanism of Action for the Final PROTAC
Once synthesized, the PROTAC utilizing this building block operates by inducing the formation of a ternary complex, which is the cornerstone of targeted protein degradation.
Caption: PROTAC mechanism of action.
The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (like Cereblon, CRBN).[1][13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.
Conclusion
This compound is a high-value building block for the synthesis of sophisticated PROTACs. Its trifunctional nature provides a stable, fluorinated core for modulating physicochemical properties, a reactive handle for robust Suzuki-Miyaura coupling, and a versatile nitro group for subsequent linker elaboration. While the inherent steric hindrance requires careful reaction optimization, the strategic advantages it confers make it an essential tool for medicinal chemists aiming to fine-tune the properties of next-generation protein degraders. The protocols and insights provided herein serve as a comprehensive guide for its effective implementation in drug discovery workflows.
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.
- Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. PubMed.
- What are the applications and transformations of 3,5-Difluorophenylboronic acid?. FAQ.
- Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. ChemRxiv.
- Scheme 4. Synthesis of PROTACs 22a-c. Reagents and conditions. ResearchGate.
- Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology.
- A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitrative Cross-Coupling. Benchchem.
- Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI.
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- A Comprehensive Review of Emerging Approaches in Machine Learning for De Novo PROTAC Design. arXiv.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- The building blocks of PROTAC drug molecules and conclusions on their metabolism from Goracci et al. 2020. ResearchGate.
- Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions. Benchchem.
- Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Untitled Document [arxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Reactions Involving (3,5-Difluoro-2-nitrophenyl)boronic acid
Authored by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Synthesis
(3,5-Difluoro-2-nitrophenyl)boronic acid is a specialized building block of increasing importance in medicinal chemistry and materials science.[1][2] Its unique electronic architecture, characterized by two electron-withdrawing fluorine atoms and a nitro group, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecules. The fluorine substituents can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle for further transformations, such as reduction to an aniline.[2][3]
This guide provides a comprehensive overview of the experimental considerations for utilizing this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it aims to provide the causal logic behind procedural choices, empowering researchers to not only execute but also troubleshoot and adapt these methods for their specific synthetic challenges.
Physicochemical Properties & Handling
Understanding the inherent properties of this compound is critical for its successful application and safe handling.
| Property | Value | Source |
| CAS Number | 1150114-60-5 | [4] |
| Molecular Formula | C₆H₄BF₂NO₄ | [4] |
| Molecular Weight | 202.9 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Storage | Room temperature, in a dry environment | [4] |
Key Handling Considerations:
-
Hygroscopic Nature : Like many boronic acids, this reagent can be sensitive to moisture. Store in a desiccator and handle quickly in an open atmosphere.
-
Protodeboronation : The strong electron-withdrawing nature of the nitro and fluoro groups makes the C-B bond susceptible to cleavage (protodeboronation), particularly in the presence of aqueous bases and at elevated temperatures.[5][6] This is a critical consideration during reaction setup and optimization.
-
Safety : Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This chemical is for research and development use only.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely practiced method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl compounds.[7][8] The reaction couples an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[7]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Optimizing Solvent and Base Selection for Suzuki Coupling with Difluoronitrophenyl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Difluoronitrophenyl Moieties
The incorporation of difluoronitrophenyl groups into molecular scaffolds is a powerful strategy in modern drug discovery. The unique electronic properties conferred by the fluorine and nitro substituents can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of the crucial carbon-carbon bonds that introduce these valuable motifs.[1] However, the very features that make difluoronitrophenyl boronic acids so attractive also present distinct challenges to the synthetic chemist. Their electron-deficient nature can complicate the catalytic cycle and increase the propensity for undesirable side reactions.
This guide provides a detailed exploration of the critical parameters of solvent and base selection for the successful Suzuki coupling of difluoronitrophenyl boronic acids. By understanding the underlying mechanistic principles, researchers can navigate the complexities of these reactions and develop robust, high-yielding protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A firm grasp of the Suzuki-Miyaura reaction mechanism is paramount to troubleshooting and optimizing these couplings. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[2] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step.[3]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
The Critical Role of the Base
The base in a Suzuki coupling is not a mere spectator; it plays a multifaceted and essential role, primarily in the transmetalation step.[3] There are two predominant mechanistic proposals for the action of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate).[4] This activated species then readily transfers its organic group to the palladium(II) complex.
-
The Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to generate a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[4]
The operative pathway is influenced by the specific base, solvent, and substrates involved. For electron-deficient boronic acids, ensuring efficient formation of the reactive boronate species is crucial to drive the reaction forward.
Challenges with Difluoronitrophenyl Boronic Acids
The electron-withdrawing nature of the difluoro and nitro substituents poses specific challenges:
-
Slower Transmetalation: The reduced nucleophilicity of the ipso-carbon attached to the boron atom can slow down the rate of transmetalation.[6]
-
Increased Propensity for Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of an undesired arene byproduct.[7] This process is often accelerated by aqueous bases and elevated temperatures.[8][9]
To overcome these hurdles, careful selection of the base and solvent system is imperative.
Strategic Selection of Solvents and Bases
The interplay between the solvent and base is a critical determinant of reaction success. The ideal combination will promote the desired catalytic cycle while minimizing side reactions.
Solvent Selection
The solvent influences the solubility of reagents, the activity of the catalyst, and the efficacy of the base.[10]
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used solvents for Suzuki couplings. They generally offer good solubility for the organic reagents and the palladium catalyst. Mixtures with water are often employed to dissolve inorganic bases.[11]
-
Protic Solvents (e.g., Alcohols, Water): While water is often necessary to dissolve inorganic bases, protic solvents can also participate in the catalytic cycle. In some cases, they can accelerate the rate-determining oxidative addition step.[12] However, an excess of water can exacerbate protodeboronation.[13]
-
Apolar Solvents (e.g., Toluene): Less polar solvents can be advantageous, particularly when using certain palladium precatalysts.[12]
The choice of solvent can also influence the chemoselectivity of the reaction if multiple reactive sites are present on the substrates.[14][15]
Base Selection
The choice of base is arguably the most critical parameter to optimize for challenging substrates.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Key Characteristics & Considerations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene / H₂O | 60 - 100 | A strong, yet often gentle base that is highly effective for difficult couplings and with boronic esters.[7] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used base. May be less effective for particularly challenging substrates.[7] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and generally a stronger base than K₂CO₃, which can lead to increased reaction rates.[7] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, particularly useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[7] |
Table 1: Common Bases for Suzuki Coupling of Electron-Deficient Boronic Acids.[7]
Minimizing Protodeboronation: A Key to Success
The primary strategy to combat protodeboronation of difluoronitrophenyl boronic acids is to favor the rate of transmetalation over the rate of C-B bond cleavage.
Strategies to Minimize Protodeboronation:
Figure 2: Key strategies to mitigate protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[11] These esters often exhibit greater stability towards the reaction conditions.[16]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium fluoride (KF) can be beneficial, especially if the substrate contains base-sensitive functional groups.[17]
-
Careful Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) often provides a good balance of reactivity while minimizing decomposition of the boronic acid.[7]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the rate of protodeboronation relative to the desired coupling reaction.
Recommended Protocol: Suzuki Coupling of 2,4-Difluoro-3-nitrophenylboronic Acid with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a difluoronitrophenyl boronic acid. Optimization of the base, solvent, and temperature may be necessary for different substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2,4-Difluoro-3-nitrophenylboronic acid (or its pinacol ester) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the difluoronitrophenyl boronic acid or ester (1.2 - 1.5 equiv), and potassium phosphate (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow:
Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of difluoronitrophenyl boronic acids is a powerful tool for the synthesis of novel compounds in drug discovery and materials science. While the electron-deficient nature of these substrates presents challenges, a rational approach to the selection of solvents and bases can lead to high-yielding and reproducible reactions. By understanding the mechanistic underpinnings of the reaction and implementing strategies to mitigate side reactions like protodeboronation, researchers can confidently employ these valuable building blocks in their synthetic endeavors.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(32), 12691–12702.
- Perea, J. D., & Solà, M. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of organic chemistry, 71(21), 8061–8069.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- Roy, A. H., & Hartwig, J. F. (2003). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 125(29), 8704–8705.
- Zhang, P., Le, C. M., & Neufeldt, S. R. (2022).
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link.
- Ahrens, S., Zeller, A., & Strassert, C. A. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry–A European Journal, 23(50), 12270–12280.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412–443.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Wang, D., & Wuest, M. (2020). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. European Journal of Organic Chemistry, 2020(33), 5345-5349.
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 28(9), 2883–2886.
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero) Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1272.
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (hetero) arylboronic esters: direct versus prehydrolytic pathways and self-/auto-catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Pye, D. R., & Krska, S. W. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation.
- Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2010). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Israel Journal of Chemistry, 50(5-6), 664-674.
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Available at: [Link]
- Wang, D., Wang, Y., Zhang, Y., & Zhang, H. (2018). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4353–4359.
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Guram, A. S., & Bei, X. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1675–1680.
- Ware, C. D., & Vedejs, E. (2020). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 142(49), 20736–20746.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Barnard, T. M., & Leadbeater, N. E. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1806–1809.
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Note: Advanced Catalytic Systems for the Efficient Suzuki-Miyaura Coupling of (3,5-Difluoro-2-nitrophenyl)boronic Acid
Abstract: This technical guide provides a comprehensive overview of robust and efficient catalytic systems for the Suzuki-Miyaura cross-coupling of (3,5-Difluoro-2-nitrophenyl)boronic acid, a critical building block in modern medicinal chemistry. The presence of both difluoro- and ortho-nitro-substituents introduces significant steric and electronic challenges, necessitating carefully optimized catalytic protocols. This document delves into the mechanistic rationale behind catalyst and ligand selection, offers a comparative analysis of high-performance catalytic systems, and presents detailed, field-proven protocols for both conventional thermal and microwave-assisted synthesis.
Introduction: The Significance of a Challenging Building Block
This compound is a highly valuable reagent in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. The difluorophenyl motif is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the nitro group serves as a versatile synthetic handle, readily converted into an amine for further derivatization into a wide array of heterocyclic scaffolds.[2][3]
However, the very features that make this molecule attractive also render it a challenging substrate for cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is often hindered by the steric bulk and electron-withdrawing nature of the ortho-nitro group.[3][4][5] These factors can impede critical steps in the catalytic cycle, leading to low yields, catalyst deactivation, and undesirable side reactions. This guide provides the scientific rationale and practical protocols to overcome these obstacles and achieve high-efficiency coupling.
Mechanistic Insights & Rational Catalyst System Design
The success of any Suzuki-Miyaura coupling hinges on the smooth progression of its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For sterically demanding substrates like this compound, the transmetalation step—where the boron-bound organic group is transferred to the palladium center—is frequently the rate-limiting step.[3][4] The steric clash between the bulky ortho-nitro group and the ligands on the palladium complex can significantly slow this process.
Caption: The Suzuki-Miyaura Catalytic Cycle.
To overcome this barrier, the selection of an appropriate ligand is paramount. The ideal ligand must possess two key characteristics:
-
Steric Bulk: Large, bulky ligands accelerate the reductive elimination step and create a coordinatively unsaturated palladium center that is more receptive to the incoming boronic acid during transmetalation.[8][9][10]
-
Electron-Richness: Electron-donating ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, initiating the cycle more efficiently.
For these reasons, modern biaryl phosphine ligands (Buchwald-type ligands) such as SPhos and XPhos , as well as N-heterocyclic carbenes (NHCs), are vastly superior to traditional ligands like triphenylphosphine (PPh₃) for this transformation.[4] These advanced ligands create a highly active and stable catalytic species capable of coupling even the most challenging substrates.
Comparative Analysis of High-Performance Catalytic Systems
The choice of catalyst, ligand, base, and solvent collectively determines the reaction's outcome. The following table summarizes proven conditions for coupling sterically hindered arylboronic acids, providing a validated starting point for optimization.
| Entry | Catalyst / Precatalyst | Ligand | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | >90 |
| 2 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3.5 mol%) | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | 85-95 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 120 | <50 (Often fails) |
| 4 | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ (2.5) | Toluene | 110 | 60-75 |
| 5 | (NHC)Pd(allyl)Cl (2 mol%) | - | K₂CO₃ (3.0) | Dioxane/H₂O (5:1) | 100 | >90 |
Data compiled from representative literature protocols for sterically hindered Suzuki-Miyaura couplings.[4][5][11] Yields are substrate-dependent and may require optimization.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the successful coupling of this compound with a generic aryl bromide. Crucially, all procedures must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. [5]
Caption: General Experimental Workflow for Suzuki Reactions.
Protocol 1: Standard Thermal Conditions using Buchwald Ligand
This protocol is a robust and generally applicable method for achieving high yields.
Materials:
-
Aryl Bromide (1.0 equiv, e.g., 1.0 mmol, 157 mg for bromobenzene)
-
This compound (1.2 equiv, 1.2 mmol, 243 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 equiv, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv, 2.0 mmol, 424 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Schlenk flask or sealed reaction tube, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[4]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction, often reducing times from hours to minutes.[5]
Materials:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.5 equiv, 0.75 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 1.0 mmol)
-
Solvent: 4:1 mixture of Methanol and Water (5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the aryl bromide, this compound, Na₂CO₃, and Pd(PPh₃)₄.[4]
-
Solvent Addition: Add the 4:1 methanol/water solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 20-30 minutes with stirring.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water.
-
Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation (oxidation). 2. Inefficient ligand for the substrate. 3. Inactive boronic acid (protodeboronation). | 1. Ensure rigorous inert atmosphere technique; use freshly degassed solvents.[12] 2. Switch to a bulkier, more electron-rich ligand like SPhos or an NHC-based system.[12] 3. Use anhydrous base (K₃PO₄) and minimize water content if protodeboronation is suspected. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes self-coupling. | 1. Improve degassing procedure for solvents and reaction vessel.[12] 2. Screen different palladium sources and ligands; sometimes a change in base can mitigate this side reaction. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low catalyst loading or catalyst decomposition. | 1. Monitor the reaction until completion; if stalled, consider increasing the temperature by 10-20 °C. 2. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%) or use a more stable precatalyst. |
Conclusion
The efficient Suzuki-Miyaura coupling of this compound is eminently achievable despite the substrate's inherent steric and electronic challenges. Success relies on a rational approach to catalyst system design, prioritizing the use of bulky, electron-rich biaryl phosphine or NHC ligands. These advanced systems effectively overcome the high activation barrier of the rate-limiting transmetalation step. By employing the rigorous inert-atmosphere techniques and optimized protocols detailed in this guide, researchers can reliably access a diverse range of valuable 2-nitro-biaryl compounds, paving the way for innovations in pharmaceutical and materials development.
References
- Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrrf36oGmn2fTQDesYn6x4G5_5PI92fKpFJ-2p1GUofaqcuv9aDzlJhlzNdTWRC_6q7vaLMi7N8YTtf48p-PgQT6rpdWTj3JQ99-AZxE42TfhqeyICD9d4vxnqV6AazyJTq05EK0DKbA-NTfBok6PEKF88pcGL3FeWd_8WRSxkX16ejyGxFQT-tWveQCyddNSoGSA9lNHGLrmPhINBOMm4jffx_2CzpPRSIR9ckmoA]
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELjYFp5KR3FywRtOMUXOD0xh0f7gEPn-5LB5fn0ndd-Xp8tkHw-ifZtBbbMg7u63d2LP7FEfvsnNSh7AjWDC5zL50j2PtIP_O_RTTe0Pmwc2-ziZJgFrpkiWV9S8JnukBubMh75YDj3dfLTrHup_1AKnMlGPLm0qiZft8xtn91VawPZ5aSCgJffpkVO6aF1pi-MyoP1YKAbycmftg9dt0pUdCrPShmTnvVxbSNaLo5R6wkn_WBL6GRyJWD6jRklkP2BexZkoUYpGVkFg==]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp0gxogEybm7y1p1Ay2_lyxdYzfaBOIbKN7KSN5L1d8_XIoutB4vrFRixTjCWEHO-CmxTlVwyO9OEmVLp1xwBTAEpbWIHz8CpiYAR11w3XWi9AfeN8-A6vh8K9-95oiCF-A75EJGdoDtJjm23XsIMumtJ7k6KrqBLlmKf5A0mAaSc7eLRyDcsGrKBJkE6sMggrqsq2TwDUWq-WYnnyav7AZO6LlUY8YHAN142zMhXltzAkg48K]
- Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhlXjFjIA0fA0k-QZPxdtaPstXHNWEnoqtC8vC35CfS_uN8Y_I7gr4WMzeLCZoz3AIx6vytK7SBR2lAuBlNopBN2L98i9QcKR8536hc8Qo7ImuDhR0VOtanaQg9cDHx56akCmgsFlsZ3nfPa8apH-izeLHIS0wYbufL8OTpprLZlygO_yMjnrLeUcxef1neKZ4b0KgzEnxa69gaylAhbTmpImJRiLY9pAA]
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. CoLab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYg-_NFCyhw_b1KnVXfL6fhYf80RHOOp60R4QfT_BveWe71Xh6hF4xmdFPvKoAh7W8n2WV1lNV6ttMe9FLLlH3hhRPCWM5n7ZdsPNZJS09NhVosKtADmdkSR_Imo66p71U3VL21CaWKgh4V_M=]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV7bS6RE_V8E2ozvbpCAIa4YI2hNutMUenfZb0Fxgd5Qj7gi67FH_DWieBDRW9McasY2tbscbuwLHLoNCi36CoH7JaLZm3unSxiKoPhcPOXr54qAGiY-Yk2adIbIZfZ4Bdx29B05V1LN0Q8oIuZA5Qc-atlHSc_WgmBMwT8YL5nt-YEnI9dEwFqJs6Z_kw2bLiw4fMsd1xzdP0B1I7xauYb8sx-hwai2usun7EEEl4ZRvRtU6hcLEZGq07MlzFdj8=]
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-S-5oc4-0hpiT3npwP2KuOjKn50g6HWwn6N9ig_FKznjJH-aGYvRL23BN9SBMaE1e1mLukbvawjH_7Sw7-UVGhweA4havdYfLq0GnfgMcVuZpfCiQYm_vW00mo0Rfmtze1B3UvVsQoAuNop-1cjvJexS0s4wrDGcHdipP-8uLil2x3c2_RiUYpeeWIJOwr8DBmEyQ6Dvt6O_OLgLmXWXPv-8VnzLcNY3SoBs4Kn7ezivcOLBXt5Tp47lRMXgUh7ktQZtllmnKaZhW4DssOj2lwhURTPe3LhMRNRjGrE=]
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7klhOu7Xz7m9GRRBLfrHL0fZnhNjHSdIq0EZumk32VCvkqRHF_Cd_uupM4aAjrn0Pzyr9VYWvX378nTYFQDI9Wa_gPORBkwRt7scWLCmManYMElqGjFD0IhA1Ja1Hx8fWgAkSQg2pKyi3JhIgbRK2kowcMAml6sDvphK8ArEHC9C706EhrN2DPwMKmxU5MGfWkKBxaWy9fx2SZyYYgN-m33Uo_tCK7a8bHmElFN3wPAjOZngCt_O1szJLpuQ=]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHozUqtsQRf-o_WU814RZ3pRW1zW5IGOp7javdQdA1GN48x7E8oaTzX3En8tmIXTHPkuEOq7Z6zXyHJ3uV3Zs0y5IVjVpWLngoA7YmIWberdV8NtxB6dGHZYaUZhFsRYStHNf__iRtL2tnbs81Pxvj3IeNAY5zepoy0vId_aga5og==]
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJa3g2Hob0V4VeShHlccICggkL1Kpe08bNCRfuYAZDt3YAhE8PR3iYViJM145_Fa_mUSFFWTckrUnkljYa2rjfsh4EJh9BILsjKjmTiP19cyKXEyjX69R_YzPWi1GWtYWFMraCSjJoqXL9rA9qOw==]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgHoX44t4PcMXynNNAmPsSwv0tUgZJnOj2cRhfE7AnFy9qnWxCmylY7T-1aU2MnMD2SPrj1UXUiuf428RbFgEy9AxER5T2s_DBlgpOIRG_xqNKLO8He0wgInQfLIPFCNDUjG9LvlerWBA1xCza0UY3rWK19wVnbYtJ90RBmQ03HRYUWDnwp2agCxobTWDxI2K8PUryvgwY-Fujw2E4sQ6iyM7zuOLX8fNJ4cPCivA6r0fsO-3hSpqAK9gHyCjFAEi88eLUVSME4z1UAhJSOBxwfM-qsLL3m6tVARulzX0UaAM]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-zosLml7HrsFZ8Ub-9_MOSG-y-tTO2_DHhQWHEhoZdmEInoiTf_ZGVdWgtEktgSNY0Dsx8k57FmyRrD-1e3KnN8lDVP_bogwbj_oB50gKvb2si19q5VJfpPI0MWTqbfe4RdSOo9lic98XIg==]
- The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Sinfoo Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkYdcCHFMTtKOoB_OMGXLk_FatWoSyBpdytzbqT0_RGr68we26bBK10EJBeklxRVJFeJXhz4r-M6M6VuMcUADaEbqUjFHjZmV88_-CZGG8HhRBDEMvNnfq6J0y_hl4ID5-Rk_CCIOiUfZWNF2AvMrt1ZSXQLBab_-qxF6qsNsBBus6Ju1YjGR5kmQVlYpGRqoI8lU7FkNIzWJwgjvSPPImZAO-NXiMBSAH]
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI-gapXXb0PvTbht0KUIA7FhO9pAD4SEqJNRGNubBnwLq2KmrnKtFllOLIDdr9s1H5lxmmtU0oNoqqzae77E0Combfg86hpVAjJsf6ajOZRvfjHyle-y9hQPXIOcZTBUdh1fkO8yy8YaBeqrc=]
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfyA9E7Wa8Hom3goAPKJq2SYJzNiTgzSnxYLrXmIv31r0wZEVSt2zDGFySirdK-pFv_lay1qOKoya45P7MZa1Iz2rsiTxCv8p_BttYWi4PmqlM9S_gnp2i6ZthXosqiHN69J4Rg==]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErEMcosewSf_XYoF-NMqnur1d3AbdQk67Ikmm0P2_8MuFxmZYoA-nBXLZUcEqHEYIirFrNVff5uryCrGeaIEwlt-v4rQilv9mETgSzTzMGuzzpzqVLSPJEEO8OpDCqcaswh9BwpJT6jzWbPQ==]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Using (3,5-Difluoro-2-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Nitro-Aromatics in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique scaffolds enabling precise interactions with biological targets.[1][2] The strategic incorporation of fluorine atoms and nitro groups into these structures can profoundly enhance their pharmacological profiles. Fluorine substitution is known to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, while the nitro group serves not only as a potent electronic modifier but also as a versatile synthetic handle for subsequent chemical transformations.[3][4][5][6]
This guide details the application of (3,5-Difluoro-2-nitrophenyl)boronic acid , a uniquely functionalized building block, in the synthesis of novel heterocyclic compounds. The ortho-nitro group, combined with meta-difluoro substitution, presents specific electronic and steric challenges and opportunities. Understanding and leveraging the reactivity of this reagent is paramount for its successful integration into drug discovery pipelines. The primary focus of this note will be its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[7][8]
Core Mechanism: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoborane (like our boronic acid) and an organohalide. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Causality in the Catalytic Cycle: The efficiency of each step is critical for a high-yielding reaction. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a deliberate effort to optimize the kinetics and thermodynamics of this cycle, especially when dealing with electronically demanding substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a heteroaryl bromide). This is often the rate-determining step. Electron-rich ligands on the palladium catalyst can facilitate this process.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is crucial to ensure efficient transfer without promoting unwanted side reactions.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of a 2-(3,5-Difluoro-2-nitrophenyl)heterocycle
This protocol provides a robust, general procedure for the coupling of this compound with a representative heteroaryl bromide.
Objective: To synthesize a biaryl system with high efficiency while minimizing common side reactions such as protodeboronation and homocoupling, which can be prevalent with electron-deficient boronic acids.[9]
Step-by-Step Methodology
-
Reaction Setup & Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Causality: Flame-drying removes adsorbed water from the glass surface, which can otherwise lead to protodeboronation of the boronic acid. K₃PO₄ is a moderately strong base effective for boronic acid activation while being less prone to promoting side reactions compared to stronger bases like hydroxides.[9]
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen. A thoroughly inert atmosphere is non-negotiable for maintaining catalyst activity and preventing the formation of palladium black and undesired oxidative side products.[9][10]
-
-
Reagent Addition:
-
Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Causality: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst that is often effective for a broad range of substrates. For more challenging couplings, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., XPhos) may be required to enhance catalytic activity.[4][5]
-
Via syringe, add anhydrous, degassed 1,4-dioxane (5 mL).
-
Causality: Dioxane is an excellent solvent for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for elevated reaction temperatures. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen.[4]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Causality: Elevated temperatures are often necessary to drive the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water. Column chromatography is essential to separate the desired product from unreacted starting materials, the catalyst, and any side products.
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Summary & Characterization
The success of the coupling is highly dependent on the chosen heteroaryl halide. The following table provides a guideline for expected outcomes under the optimized conditions described above.
| Heteroaryl Halide | Catalyst System | Base | Temp (°C) | Typical Yield (%) | Notes |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 75-85 | Standard conditions are generally effective. |
| 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 90 | 80-90 | Electron-deficient heterocycles often react well. |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 60-75 | Aryl chlorides are less reactive and may require a more active catalyst system.[8] |
| 3-Bromo-isoquinoline | Pd(PPh₃)₄ | Cs₂CO₃ | 95 | 70-80 | Cesium carbonate can sometimes improve yields for sterically hindered substrates. |
Characterization of Products: The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.[11][12]
-
¹H & ¹³C NMR: To confirm the carbon skeleton and substitution pattern. Expect characteristic shifts for the aromatic protons and carbons, including splitting patterns due to fluorine-carbon coupling (J-coupling).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify key functional groups, such as the strong, characteristic stretches for the nitro group (typically around 1530 and 1350 cm⁻¹).
Application Protocol 2: Post-Coupling Modification
The true power of using this compound lies in the synthetic versatility of the nitro group in the final product. Its reduction to an amine opens a gateway to a vast chemical space.
Objective: To convert the synthesized nitro-biaryl into its corresponding amino-biaryl, a key intermediate for building more complex heterocyclic systems (e.g., benzimidazoles, quinazolines) or for amide bond formation.
Step-by-Step Methodology: Nitro Group Reduction
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 2-(3,5-Difluoro-2-nitrophenyl)heterocycle (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂, 5.0 mmol, 5.0 equiv).
-
-
Reaction Execution:
-
Stir the mixture at 70 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Figure 3: Synthetic utility of the nitro group for downstream derivatization.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded by oxygen).2. Impure or wet reagents/solvents.3. Insufficient base or incorrect base choice. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst.2. Use anhydrous solvents and high-purity reagents.3. Screen other bases (e.g., Cs₂CO₃, K₂CO₃); ensure base is finely powdered. |
| Protodeboronation | 1. Presence of water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Use flame-dried glassware and anhydrous solvents.2. Switch to a milder base (e.g., K₃PO₄); optimize reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure for the solvent and reaction vessel.2. Decrease catalyst loading; screen different palladium catalysts or ligands.[9] |
References
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. (2025). Benchchem.
- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Royal Society of Chemistry.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2025). CoLab.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. (2025). Benchchem.
- Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (2021). Chemical Science (RSC Publishing).
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH.
- Focusing on the Catalysts of the Pd- and Ni-C
- The Synthesis and Applications of Heterocyclic Boronic Acids. Thieme.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2025).
- Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid. (2025). Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. (2021).
- Recent Developments in the Chemistry of Boron Heterocycles. (2019). AA Blocks.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). NIH.
- Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calcul
- Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
-
Synthesis, spectroscopic and biological study of 3-(furan-2-yl)-[7][11][13]triazolo[3,4-b][10][11][13]thiadiazole derivatives. TSI Journals.
- Recent Developments in the Chemistry of Boron Heterocycles. (2025).
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Open.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Suzuki-Miyaura Coupling with Substituted Boronic Acids: Principles, Protocols, and Troubleshooting
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic research and, critically, in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients.[2][4][5] The reaction's widespread adoption is a testament to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][6]
This guide provides an in-depth, practical overview of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting common issues, empowering researchers, scientists, and drug development professionals to confidently and successfully employ this powerful synthetic methodology.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] This cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a palladium(0) complex.[2][7] This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2][5] The reactivity of the organic halide generally follows the trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) center.[2][7] This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[2][9][10] The exact mechanism of transmetalation is complex and can be influenced by the specific reaction conditions.[2][10]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[2][7] This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Key Reaction Components: A Practical Selection Guide
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its components.
Palladium Catalyst and Ligands
The choice of the palladium catalyst and associated ligands is critical for achieving high yields and good selectivity.[11] While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, the development of more sophisticated ligands has significantly expanded the scope and efficiency of the reaction.[7][12]
| Catalyst/Precatalyst | Common Ligands | Typical Applications & Comments |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A versatile, commonly used catalyst for a wide range of substrates. Can be sensitive to air and moisture. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald or Fu phosphine ligands (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | These are precatalysts that form the active Pd(0) species in situ. The choice of ligand is crucial for coupling challenging substrates, including aryl chlorides and sterically hindered reactants.[7][13] |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and versatile catalyst, often effective for challenging couplings, including those with heteroaryl boronic acids.[11] |
Electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald and Fu, are particularly effective as they promote both the oxidative addition and reductive elimination steps.[7][12] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity.[9]
Boronic Acids and Their Derivatives
Boronic acids are the most common organoboron reagents used in Suzuki couplings due to their commercial availability and ease of preparation.[1][14] However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially with electron-rich or heteroaromatic boronic acids.[1] To circumvent this, more stable derivatives are often employed:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[1] They can be readily prepared via the Miyaura borylation reaction.[1][15]
-
Organotrifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and are less prone to protodeboronation than boronic acids.[2]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[2] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2][9][10] The base can also influence the formation of the active palladium catalyst and accelerate the reductive elimination step.[2]
| Base | Strength | Common Solvents | Typical Applications & Comments |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate to Strong | Aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water) | Widely used, effective for a broad range of substrates. Cesium carbonate is a stronger base and can be beneficial for challenging couplings.[2] |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base often used for coupling aryl chlorides and sterically hindered substrates.[13] |
| KOtBu | Very Strong | Anhydrous THF, Toluene | A very strong base that can be effective for difficult couplings but may not be compatible with base-sensitive functional groups.[2] |
| KF | Mild | Anhydrous THF, Dioxane | A mild base that can be used when base-labile functional groups are present.[9] |
The choice of base is often empirical, and screening of different bases may be necessary to optimize a particular reaction.
Solvent Systems
A wide variety of solvents can be used for Suzuki couplings, ranging from nonpolar aromatic hydrocarbons to polar aprotic solvents and even water.[1][2] The solvent's role is not merely to dissolve the reactants; it can also influence the reaction rate and selectivity.[16]
| Solvent System | Characteristics | Typical Applications |
| Toluene/Water, Dioxane/Water, THF/Water | Biphasic systems | The most common solvent systems. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][2] |
| DMF, DMAc | Polar aprotic | Good for dissolving a wide range of substrates. Can sometimes lead to side reactions. |
| Alcohols (e.g., EtOH, n-BuOH) | Protic | Can be effective, particularly in combination with other solvents. |
Recent efforts have also focused on the use of more environmentally friendly or "green" solvents such as 2-MeTHF, cyclopentyl methyl ether (CPME), and isopropyl acetate (i-PrOAc).[17]
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a general, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction. It is essential to adapt this protocol based on the specific substrates and desired scale of the reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 0.1 - 0.2 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[1]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (deactivated by oxygen) - Insufficiently strong base - Low reaction temperature - Poor solubility of reactants | - Ensure thorough degassing of the reaction mixture and solvents.[18] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[19] - Increase the reaction temperature. - Try a different solvent system to improve solubility.[20] |
| Protodeboronation of Boronic Acid | - Presence of acidic protons - High reaction temperature - Prolonged reaction time - Certain substituents on the boronic acid (e.g., 2-heteroaryls)[1] | - Use a more stable boronic ester (e.g., pinacol ester).[1] - Use a milder base (e.g., KF).[9] - Lower the reaction temperature and shorten the reaction time if possible. |
| Homocoupling of Boronic Acid | - Presence of oxygen - Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure rigorous exclusion of oxygen.[1] - Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Hydrolysis of Functional Groups (e.g., esters) | - Use of a strong aqueous base | - Use a non-aqueous solvent system with a base like K₃PO₄. - Use a milder base such as KF.[20] |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bases: Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle them with caution.
-
Pressure: When heating reactions in a sealed vessel, be aware of the potential for pressure buildup. Use appropriate pressure-rated glassware and a blast shield.[21]
-
Exothermic Reactions: While often not dangerously exothermic at a small scale, Suzuki couplings can have significant exotherms that could lead to thermal runaway at a larger scale.[22] Calorimetry studies are recommended before scaling up reactions.[22]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the construction of carbon-carbon bonds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic needs. This guide provides a solid foundation for the successful application of the Suzuki-Miyaura coupling in the pursuit of novel molecules for drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with (3,5-Difluoro-2-nitrophenyl)boronic acid and how to avoid them
Welcome to the technical support center for (3,5-Difluoro-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions encountered when using this electron-deficient arylboronic acid and to provide robust strategies for their mitigation. Our goal is to equip you with the expertise to optimize your reaction conditions, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling reactions?
A1: Due to its electron-deficient nature, stemming from the presence of two fluorine atoms and a nitro group, this compound is particularly susceptible to two primary side reactions: protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, leading to the formation of 1,3-difluoro-2-nitrobenzene. This reaction is often catalyzed by aqueous bases.[2]
-
Homocoupling: This side reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-dinitro-3,3',5,5'-tetrafluorobiphenyl. Homocoupling can be mediated by the presence of oxygen or by Pd(II) species in the reaction mixture.
Q2: How does the electron-withdrawing nature of the substituents on this compound influence its reactivity?
A2: The fluorine and nitro substituents significantly withdraw electron density from the aromatic ring. This has several consequences:
-
Increased Susceptibility to Protodeboronation: The electron-deficient arylboronic acids are more prone to decomposition under basic conditions.[1]
-
Potential for Faster Transmetalation: In some cases, electron-withdrawing groups can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Proneness to Homocoupling: Electron-deficient arylboronic acids can be more susceptible to homocoupling under certain conditions.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation via hydrolysis and oxidation.[3]
Troubleshooting Guide: Protodeboronation
Protodeboronation is a common challenge with electron-deficient arylboronic acids. The following guide will help you diagnose and mitigate this issue.
Identifying Protodeboronation
The primary indicator of protodeboronation is the detection of the corresponding arene, 1,3-difluoro-2-nitrobenzene, in your reaction mixture, often leading to a lower yield of the desired cross-coupled product. This can be confirmed by GC-MS or LC-MS analysis of the crude reaction mixture.
Strategies to Minimize Protodeboronation
The key to preventing protodeboronation is to control the reaction conditions to disfavor the cleavage of the C-B bond.
| Strategy | Rationale | Recommended Actions |
| Choice of Base | Strong aqueous bases can accelerate protodeboronation.[1] | Use weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). |
| Solvent System | The presence of water, the primary proton source, facilitates protodeboronation. | Employ anhydrous solvents or minimize the amount of water in the reaction. A mixed solvent system like dioxane/water or THF/water can be optimized to balance solubility and minimize the side reaction. |
| Reaction Temperature | Higher temperatures can increase the rate of protodeboronation. | Run the reaction at the lowest temperature that allows for efficient cross-coupling. A temperature screening is often beneficial. |
| Use of Boronic Esters | Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation. The boronic acid is then slowly released in situ. | Consider converting this compound to its pinacol ester prior to the coupling reaction. |
Troubleshooting Guide: Homocoupling
Homocoupling leads to the formation of an undesired symmetrical biaryl dimer, which can complicate purification and reduce the yield of your target product.
Identifying Homocoupling
The presence of 2,2'-dinitro-3,3',5,5'-tetrafluorobiphenyl in your reaction mixture is a clear sign of homocoupling. This byproduct can be identified by LC-MS or by comparison to a synthesized standard.
Strategies to Minimize Homocoupling
Minimizing homocoupling primarily involves rigorous exclusion of oxygen and careful selection of the palladium source and ligands.
| Strategy | Rationale | Recommended Actions |
| Inert Atmosphere | Oxygen can promote the oxidative homocoupling of boronic acids. | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere of argon or nitrogen. |
| Palladium Precatalyst | The use of a Pd(II) precatalyst can lead to homocoupling at the start of the reaction before the active Pd(0) species is formed. | Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0). Alternatively, the addition of a reducing agent can help. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling. | Employ ligands such as SPhos, XPhos, or other Buchwald-type ligands that are known to be effective for challenging Suzuki-Miyaura couplings. |
| Reaction Stoichiometry | An excess of the boronic acid can sometimes favor homocoupling. | Use a stoichiometry of boronic acid to aryl halide as close to 1:1 as possible, or with a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents). |
Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization for your specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol can be used to synthesize the more stable pinacol ester to mitigate protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle and competing side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- Cammidge, A. N., & Crepy, K. V. L. (2004). Boronic acid stability in Suzuki-Miyaura cross-coupling. Chemical Society Reviews, 33(7), 423-433.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 45(2), 275–286.
Sources
Technical Support Center: Purification of (3,5-Difluoro-2-nitrophenyl)boronic Acid Derivatives
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with products derived from (3,5-Difluoro-2-nitrophenyl)boronic acid. This versatile reagent is a key building block in modern medicinal chemistry, particularly for synthesizing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions. The presence of strong electron-withdrawing groups—two fluorine atoms and a nitro group—imparts unique reactivity to this molecule.[1] While these features are advantageous for coupling efficiency, they also introduce specific challenges during product purification, including a higher propensity for side reactions and unique impurity profiles.
This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying products from Suzuki-Miyaura reactions using this compound?
A1: The primary challenges stem from the electron-deficient nature of the boronic acid. This can lead to several common issues:
-
Homocoupling: The boronic acid can react with itself to form a symmetrical 2,2'-dinitro-3,3',5,5'-tetrafluorobiphenyl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3]
-
Protodeborylation: The carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom, leading to 1,3-difluoro-2-nitrobenzene as an impurity.[2][4][5] This is particularly problematic on acidic media like standard silica gel.
-
Difficult Separation: The polarity of your desired product is often very similar to that of reaction byproducts (like the homocoupled dimer) and residual starting materials, making chromatographic separation challenging.
-
Catalyst Residue Removal: Palladium catalysts and phosphine ligands (or their oxides) must be effectively removed, as they can interfere with downstream applications and pose toxicity concerns.
Q2: My boronic acid starting material is a few months old. Can I still use it?
A2: Possibly, but with caution. Boronic acids can dehydrate over time to form cyclic boroxine anhydrides (trimers).[5] While boroxines are often competent in Suzuki couplings, their different molecular weight can lead to inaccurate stoichiometry if you are measuring by mass. Furthermore, prolonged or improper storage can lead to decomposition. It is highly recommended to assess the purity of the boronic acid by NMR or LC-MS before use. If significant degradation is observed, using a fresh batch is the best course of action.
Q3: Why is it critical to maintain an inert atmosphere during the Suzuki-Miyaura reaction?
A3: A strictly inert (argon or nitrogen) atmosphere is crucial to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3] The presence of oxygen not only slows or halts the desired catalytic cycle but also actively promotes the formation of homocoupling byproducts, which complicates purification.[2][3]
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your reaction products.
Issue 1: Multiple Spots on TLC, Product Co-elutes with Impurity
Q: My TLC plate shows my product spot is very close to another major spot. During column chromatography, I can't get clean separation. What should I do?
A: Co-elution is a common problem, especially with structurally similar impurities like homocoupled dimers. Here is a systematic approach to troubleshoot this:
-
Identify the Impurity: Before optimizing purification, try to identify the co-eluting species by LC-MS. Knowing its identity (e.g., homocoupled byproduct, unreacted starting material) will guide your strategy.
-
Optimize Chromatography Conditions:
-
Solvent System: Do not rely on a single solvent system. Screen various combinations of non-polar (Hexane, Toluene) and polar (Ethyl Acetate, Dichloromethane, Acetone) solvents. Sometimes, adding a small percentage of a third solvent (e.g., 1% triethylamine to suppress tailing on silica, or 1% acetic acid for acidic compounds) can dramatically alter selectivity.
-
Stationary Phase: If silica gel fails, consider alternatives. Normal-phase alumina (basic or neutral) can be effective if your compound is sensitive to the acidity of silica. For highly challenging separations, reversed-phase (C18) flash chromatography may be necessary.
-
Gradient Shape: Use a very shallow elution gradient. A slow, gradual increase in the polar solvent concentration often provides the resolution needed to separate closely eluting compounds.[6]
-
-
Consider Recrystallization: If your product is a solid and you have enough material, recrystallization is an excellent orthogonal technique. It purifies based on differences in solubility, not polarity. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Preparative HPLC: For high-value materials or when all else fails, preparative HPLC offers the highest resolution.[7][8] Given the fluorinated nature of your compounds, a column with a fluorinated stationary phase might offer unique selectivity compared to standard C18 columns.[9][10]
Issue 2: Low Product Recovery After Column Chromatography
Q: I know my reaction worked well based on LC-MS of the crude material, but I lose most of my product during silica gel chromatography. Why?
A: Significant product loss on a silica column often points to one of two issues:
-
Irreversible Adsorption/Degradation: Your product may be degrading on the acidic silica gel surface. As mentioned, protodeborylation is a known degradation pathway for electron-deficient boronic acids and their derivatives.[2][4]
-
Solution: Deactivate the silica gel before use. Prepare a slurry of silica in your starting eluent containing 1-2% triethylamine, then pack the column. This neutralizes the acidic sites. Alternatively, use neutral alumina as the stationary phase.
-
-
Product "Streaking" or Tailing: If the product smears down the column, it leads to broad fractions and poor recovery of pure material.[11]
-
Solution: This can be caused by overloading the column or poor solubility in the mobile phase. Ensure you are not exceeding the column's loading capacity (typically 1-5% of the silica weight). If solubility is an issue, consider dry loading the sample. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for troubleshooting common purification challenges.
Caption: A decision tree for selecting a purification strategy based on initial TLC/LC-MS analysis.
Detailed Purification Protocols
Protocol 1: Standard Workup Procedure for Suzuki-Miyaura Reactions
This protocol is a general starting point for quenching the reaction and performing an initial extraction to remove inorganic salts and highly polar impurities.
-
Cool and Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[1][12]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove inorganic bases like K₂CO₃ or K₃PO₄).
-
Saturated aqueous brine solution (to break up emulsions and remove residual water from the organic layer).[13]
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][12]
-
Initial Assessment: At this point, you have the crude product. Analyze a small portion by TLC and LC-MS to assess the purity and identify the main components before proceeding to chromatography or recrystallization.
Protocol 2: Flash Column Chromatography on Silica Gel
This is the most common method for purifying moderately polar organic compounds.
-
Column and Solvent Selection:
-
Choose a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for your target compound.
-
-
Column Packing:
-
Pack the column using a slurry method: mix the silica gel with the initial, low-polarity eluent and pour it into the column, allowing it to settle into a uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice) and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add silica gel (approx. 2-3 times the product weight), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.[6]
-
-
Fraction Collection: Collect fractions and monitor their contents by TLC. Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
Data Presentation: Typical Impurities and Characteristics
The following table summarizes common impurities encountered in reactions involving this compound.
| Impurity Name | Structure | Common Cause | Purification Challenge |
| Homocoupling Product | 2,2'-Dinitro-3,3',5,5'-tetrafluorobiphenyl | Presence of O₂ or Pd(II) | Often has similar polarity to the desired product, leading to co-elution. |
| Protodeborylation Product | 1,3-Difluoro-2-nitrobenzene | Acidic conditions (e.g., silica gel), moisture | More volatile and less polar than the desired product; usually separates well. |
| Unreacted Aryl Halide | Ar-X | Incomplete reaction | Polarity varies depending on the aryl halide used. |
| Palladium Catalyst / Ligand Oxide | Pd species, Ph₃P=O | Incomplete removal during workup | Can sometimes be removed by filtering through a pad of Celite or silica.[12] Often polar. |
Visualization of the Purification Workflow
This diagram illustrates the general workflow from a crude reaction product to a purified compound.
Caption: General experimental workflow for the purification of synthesized compounds.
References
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid - Benchchem.
- How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
- Strategy for Preparative LC Purification | Agilent.
- Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid - Benchchem.
- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem.
- A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid - Benchchem.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
- Principles in preparative HPLC - University of Warwick.
- Struggling with Suzuki Reaction : r/Chempros - Reddit.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving Yield and Selectivity in Reactions with (3,5-Difluoro-2-nitrophenyl)boronic acid
Welcome to the technical support center for optimizing reactions involving (3,5-Difluoro-2-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this electron-deficient and sterically hindered reagent. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you to achieve higher yields and greater selectivity in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I rectify this?
Low conversion rates in Suzuki-Miyaura couplings with this substrate are a common hurdle, often stemming from its unique electronic and steric properties.
Underlying Causes:
-
Steric Hindrance: The ortho-nitro group, in conjunction with the two fluorine atoms, creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.[1]
-
Electron-Deficient Nature: The strong electron-withdrawing effects of the nitro and fluoro groups decrease the nucleophilicity of the aryl group attached to the boron. This deactivation can slow down the transmetalation process, where the organic group is transferred from boron to the palladium catalyst.[2]
-
Catalyst Deactivation: The nitro group or other functionalities on your coupling partner could potentially coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[3] Electron-deficient arylboronic acids, especially those with ortho-substituents, are particularly susceptible to this process, which can be promoted by the base and any protic solvent in the reaction.[4][5]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Catalyst & Ligand Selection | Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered and electron-poor substrates.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[6] This facilitates both oxidative addition and reductive elimination. | Employ advanced catalyst systems. Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[6] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[7][8] |
| Base Selection | The choice of base is critical. A weak base may not be sufficient to activate the boronic acid for transmetalation.[1] Conversely, a very strong base can accelerate protodeboronation.[4][9] | Screen a range of bases. Start with moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃. If yields are still low, stronger bases like K₃PO₄ can be tested.[10] In some cases, fluoride bases like KF or CsF can be effective and may suppress protodeboronation.[11] |
| Solvent System | The solvent influences the solubility of reactants and the stability of the catalyst. While many Suzuki couplings use aqueous conditions, switching to anhydrous solvents can sometimes reduce protodeboronation.[6] | Begin with common Suzuki solvents like dioxane/water or toluene/water mixtures. If protodeboronation is suspected, switch to anhydrous solvents like toluene or THF.[12] Ensure all solvents are thoroughly degassed to prevent oxidative degradation of the catalyst. |
| Temperature Control | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions like protodeboronation.[13] | Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely by TLC or LC-MS. If the reaction is sluggish, a higher temperature may be necessary, but be mindful of potential degradation.[12] |
Q2: I'm observing a significant amount of a byproduct that appears to be the protodeboronated starting material, 1,3-difluoro-2-nitrobenzene. How can I minimize this side reaction?
Protodeboronation is a major pathway for yield loss with this substrate.[3] The electron-withdrawing groups make the ipso-carbon more susceptible to protonolysis.
Causality and Mitigation:
Detailed Protocols:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for this compound, strictly anhydrous conditions can be beneficial. Dry your solvents and glassware thoroughly. Use bases like anhydrous K₃PO₄.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can sometimes improve stability and reduce the rate of protodeboronation.[14]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the protodeboronation side reaction relative to the desired cross-coupling.[6]
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for this compound to ensure its stability and reactivity?
Proper storage is crucial for maintaining the integrity of boronic acids.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[15][16] A desiccator or a dry box is ideal.
-
Rationale: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) or oxidative decomposition. Keeping the material dry and protected from atmospheric oxygen is key to preserving its reactivity.
Q4: I am having difficulty purifying my final product. What are some common impurities and effective purification strategies?
Purification can be challenging due to the presence of closely related byproducts.
Common Impurities:
-
Unreacted this compound
-
Homocoupled byproduct of the boronic acid
-
Residual palladium catalyst
-
Inorganic salts from the base
Purification Workflow:
Detailed Purification Steps:
-
Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove the bulk of inorganic salts and water-soluble impurities.[17]
-
Acid/Base Wash (Optional): If unreacted boronic acid is a major impurity, a wash with a mild aqueous base (e.g., NaHCO₃ solution) can help remove it by forming the water-soluble boronate salt.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related organic impurities.[17] Use a silica gel column and a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.[17]
Q5: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
While most commonly used in Suzuki-Miyaura reactions, arylboronic acids can participate in other transformations. However, the specific electronic nature of this substrate may present challenges. For instance, in reactions like Chan-Lam coupling, the electron-deficient nature might hinder the desired bond formation. Careful optimization of reaction conditions, including the choice of catalyst and oxidant, would be necessary.
Section 3: Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point. Optimization of the parameters outlined below is often necessary to achieve the best results for your specific coupling partners.[18]
-
Reaction Setup: To a dried Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with 1-4 mol% Pd and an appropriate amount of ligand like SPhos or XPhos), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).[18]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble palladium species.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
By understanding the inherent chemical properties of this compound and systematically applying the troubleshooting and optimization strategies outlined in this guide, you can significantly improve the yield and selectivity of your reactions, paving the way for successful synthesis of your target molecules.
References
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (n.d.).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014).
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- (2-Nitrophenyl)boronic acid | BLD Pharm. (n.d.).
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid - Benchchem. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
- Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions - Benchchem. (n.d.).
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022).
- This compound CAS NO.1150114-60-5 - Amadis Chemical Co., Ltd. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 16. This compound, CasNo.1150114-60-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Methods for Purifying Boronic Acid Derivatives
Welcome to the Technical Support Center for the purification of boronic acid derivatives. As crucial intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of boronic acids and their esters is paramount to achieving high yields and reproducible results. However, their unique chemical properties, including Lewis acidity and susceptibility to dehydration and degradation, make their purification by column chromatography a significant challenge for many researchers.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves from frequently asked questions to a systematic troubleshooting guide, detailed experimental protocols, and visual workflows to support your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when purifying boronic acid derivatives.
Q1: Why is my boronic acid or boronate ester streaking severely on a standard silica gel TLC plate?
A: Streaking is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For boronic acids and their derivatives, this is typically caused by two factors:
-
Lewis Acid-Base Interactions: The boron atom is Lewis acidic, while the silica gel surface is populated with Lewis basic silanol groups (Si-OH). This interaction leads to strong adsorption, causing the compound to move unevenly with the solvent front, resulting in a streak rather than a compact spot.[1][3]
-
Decomposition: Standard silica gel can be sufficiently acidic to catalyze the decomposition of sensitive boronic acid derivatives, particularly boronate esters.[4][5] The resulting mixture of the desired compound and its degradation products often presents as streaking on a TLC plate. The primary impurity from pinacol esters, for instance, is the corresponding boronic acid, which is more polar and interacts more strongly with silica.[4]
Q2: I have very low recovery of my compound from a silica gel column. Where did it go?
A: Low recovery is a frustrating but common consequence of the issues described above. If your compound streaks on TLC, it is likely experiencing irreversible adsorption or decomposition on the column.[1][5] The large surface area of the silica gel in a column amplifies the detrimental effects seen on a TLC plate. Essentially, your compound remains stuck to the column or is converted into highly polar baseline impurities that cannot be eluted with standard solvent systems.[6]
Q3: My pinacol boronate ester (Bpin) seems to be hydrolyzing during purification. How can I prevent this?
A: Pinacol esters are popular due to their relative stability, but they are not immune to hydrolysis, especially on silica gel.[7] This "de-protection" reverts the ester back to the more polar and chromatographically challenging boronic acid. To prevent this:
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the ester is exposed to the silica.[1]
-
Use Anhydrous Solvents: Ensure your elution solvents are dry, as water can facilitate hydrolysis on the acidic silica surface.
-
Modify the Stationary Phase: The most effective method is to use boric acid-impregnated silica gel. The boric acid neutralizes the highly active Lewis acidic sites on the silica surface, significantly reducing hydrolysis and over-adsorption.[3][8][9]
-
Consider a More Stable Protecting Group: For particularly sensitive substrates, using more robust protecting groups like N-methyliminodiacetic acid (MIDA) or 1,8-diaminonaphthalene (dan) can render the compound completely stable to standard silica gel chromatography.[7]
Q4: What is boric acid-impregnated silica gel and when should I use it?
A: This is a specially prepared stationary phase where standard silica gel is pre-treated with a boric acid solution.[10] The boric acid effectively "passivates" the silica surface, reducing its propensity to adsorb or degrade boronate esters.[3]
Use it when:
-
You observe significant streaking or low recovery with standard silica gel.
-
You suspect on-column hydrolysis of your boronate ester.
Caution: While this method greatly improves recovery, it can sometimes reduce the resolving power (separation efficiency) of the chromatography compared to standard silica.[1] A detailed preparation protocol is provided in Section 3.
Q5: Are there effective alternatives to silica gel for purifying boronic acid derivatives?
A: Yes. When silica gel proves problematic, consider these alternatives:
-
Neutral Alumina: For boronate esters, which are less polar, neutral alumina can be an excellent choice. It lacks the strong acidity of silica and often results in better recovery and less streaking.[6]
-
Reversed-Phase (C18) Chromatography: This can be an option, particularly for more polar boronic acids. However, it comes with its own challenges. On-column hydrolysis of esters can still occur in aqueous mobile phases, and highly polar boronic acids may have poor retention.[4][5] Method development often requires careful control of mobile phase pH and may involve ion-pairing reagents to achieve good peak shape.[11]
Q6: What are some reliable non-chromatographic purification methods for boronic acids?
A: Often, avoiding chromatography altogether is the most efficient strategy.
-
Recrystallization: If your crude product is a solid and reasonably pure (>90%), recrystallization is an excellent and scalable method.[6][12]
-
Acid-Base Extraction: This classic technique exploits the acidic nature of the B(OH)₂ group. Treat the crude mixture in an organic solvent (e.g., ethyl acetate) with an aqueous base (e.g., NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be separated, re-acidified (e.g., with HCl), and the pure boronic acid extracted back into an organic solvent.[13][14]
-
Derivatization to a Crystalline Adduct: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that precipitates from non-polar solvents like ether. This solid can be easily isolated by filtration. The pure boronic acid is then regenerated by simple hydrolysis with aqueous acid.[5][12][15]
Section 2: Visual Workflows & Data
Purification Strategy Decision Tree
This diagram provides a logical path to selecting an appropriate purification method.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of polyfluorinated phenylboronic acids during coupling reactions
A Guide to Preventing Protodeboronation During Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize polyfluorinated phenylboronic acids in cross-coupling reactions. As a Senior Application Scientist, I've structured this resource to provide not only troubleshooting solutions but also a deep dive into the mechanistic principles governing the stability of these valuable reagents. Our goal is to empower you with the knowledge to anticipate and overcome the common challenge of protodeboronation, ensuring the success and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why are polyfluorinated phenylboronic acids particularly susceptible?
Protodeboronation is a prevalent and undesired side reaction in which the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, leading to the formation of a fluoroarene byproduct and a reduction in the yield of your desired coupled product.[1][2] Polyfluorinated arylboronic acids are especially prone to this decomposition pathway due to the strong electron-withdrawing nature of the fluorine atoms.[3][4] This electronic effect increases the acidity of the boronic acid and can stabilize anionic intermediates, making the C–B bond more susceptible to cleavage, particularly under basic conditions typical for Suzuki-Miyaura coupling reactions.[5][6][7]
Q2: What are the primary factors that promote protodeboronation during a Suzuki-Miyaura coupling reaction?
Several factors can accelerate the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases and high pH (typically above 10) significantly accelerate protodeboronation by forming a more reactive boronate species ([ArB(OH)₃]⁻).[5][8][9]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation.[2]
-
Solvent: The presence of a proton source, most commonly water, is necessary for the final protonolysis step of protodeboronation.[2] While aqueous solvent systems are common, a high concentration of water can be detrimental.
-
Reaction Time: Longer reaction times naturally provide more opportunity for the boronic acid to decompose.[2]
-
Catalyst Activity: If the palladium catalyst is not efficient, the rate of the desired cross-coupling reaction will be slow, allowing the competing protodeboronation to become more significant.[1]
Q3: Are there general guidelines for selecting bases and solvents to minimize this side reaction?
Yes, careful selection of the base and solvent system is a primary strategy for mitigating protodeboronation.
-
Bases: Opt for milder inorganic bases. Instead of strong hydroxides like NaOH or KOH, consider using weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[2][10] These bases are often sufficient to promote the catalytic cycle without drastically increasing the pH to a level that favors rapid protodeboronation.
-
Solvents: Whenever the reaction chemistry allows, using anhydrous solvents can significantly reduce the rate of protodeboronation by minimizing the availability of a proton source.[2] If a co-solvent is necessary for solubility, aim to reduce the proportion of water in the mixture.
Q4: When should I consider using a boronate ester or another derivative instead of a boronic acid?
Using a boronic acid derivative, such as a pinacol ester, a neopentyl ester, or an N-methyliminodiacetic acid (MIDA) boronate ester, is an excellent strategy when dealing with particularly unstable boronic acids.[11][12][13]
-
Increased Stability: These derivatives "mask" the reactive boronic acid functional group, making them more stable to storage and less prone to premature decomposition under basic reaction conditions.[11][13]
-
"Slow Release" Strategy: Many of these derivatives, particularly MIDA boronates and organotrifluoroborates, function via a "slow release" mechanism.[1][14][15] Under the reaction conditions, they slowly hydrolyze to release a low concentration of the free boronic acid. This ensures that the concentration of the unstable intermediate is kept to a minimum, favoring the rapid, productive cross-coupling over the slower decomposition pathway.[1][14]
Troubleshooting Guide: Low Yields and Fluoroarene Byproducts
This section is designed to help you diagnose and solve issues related to protodeboronation in your coupling reactions.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product with significant formation of the corresponding fluoroarene byproduct. | 1. Base-Mediated Protodeboronation: The base is too strong or the pH is too high, accelerating the decomposition of the boronic acid.[5][6] | a. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder alternatives like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] b. Control Stoichiometry: Carefully control the amount of base used. |
| 2. High Reaction Temperature: Elevated temperatures are increasing the rate of protodeboronation relative to the cross-coupling.[2] | a. Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.[2] | |
| 3. High Water Content: An excess of water in the solvent system is providing a ready proton source for the protodeboronation reaction.[2] | a. Use Anhydrous Solvents: If possible, switch to an anhydrous solvent system.[2] b. Minimize Water: If an aqueous co-solvent is required, use the minimum amount necessary. | |
| 4. Slow Catalytic Turnover: The palladium catalyst is not efficient enough, allowing the boronic acid to decompose before it can participate in the cross-coupling.[10] | a. Use a More Active Catalyst System: Employ a more efficient palladium precatalyst and ligand combination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often accelerate the catalytic cycle.[10][15] b. Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading may be beneficial.[10] | |
| Reaction fails completely, with only starting materials and the fluoroarene byproduct detected. | 1. Highly Unstable Boronic Acid: The specific polyfluorinated phenylboronic acid is inherently too unstable under the reaction conditions. | a. Switch to a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or a pinacol ester, to take advantage of the "slow release" strategy.[1][11][14] |
| 2. Poor Quality Reagents: The boronic acid may have decomposed during storage. | a. Use High-Purity Reagents: Ensure that the boronic acid is of high quality and has been stored under cool, dry, and inert conditions.[2] |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the competing chemical pathways. The desired Suzuki-Miyaura catalytic cycle must be significantly faster than the undesired protodeboronation pathway.
Caption: Competing pathways for a polyfluorinated phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of an Unstable Boronic Acid Using a MIDA Ester
This protocol outlines the conversion of a protodeboronation-prone polyfluorinated phenylboronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester, followed by its use in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of the MIDA Boronate Ester
This procedure leverages the stability of MIDA boronates for a "slow release" of the boronic acid during the coupling reaction.[1][2]
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the polyfluorinated phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent Addition: Add toluene to the flask. The amount should be sufficient to form a slurry that can be stirred effectively.
-
Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Reaction: Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester will often precipitate. If not, remove the toluene under reduced pressure. The resulting solid can typically be used in the subsequent coupling reaction without further purification.
Part 2: Suzuki-Miyaura Coupling Using the MIDA Boronate Ester
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv), the polyfluorinated phenyl-MIDA boronate ester (1.2 equiv), a mild base such as K₃PO₄ (3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ at 2 mol% and a suitable ligand like SPhos at 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, for example, a 10:1 mixture of toluene and water.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80 °C). The "slow release" of the boronic acid from the MIDA ester will occur under these conditions.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for using a MIDA ester to prevent protodeboronation.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). - ResearchGate. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1262. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available at: [Link]
-
Nykaza, T. V., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14340–14354. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5347–5351. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: [Link]
-
Schmidt, J., & Rottschafer, D. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13296–13310. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 48(51), 9693–9696. Available at: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
A general protodeboronation reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS - ResearchGate. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Schmidt, J., & Rottschafer, D. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13296–13310. Available at: [Link]
-
Lee, H. G., & Miller, S. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435. Available at: [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 805-812. Available at: [Link]
-
a) Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with (3,5-Difluoro-2-nitrophenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the specific challenges and catalyst deactivation issues encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically demanding (3,5-Difluoro-2-nitrophenyl)boronic acid. Our goal is to provide you with a comprehensive resource, blending mechanistic insights with practical, field-proven troubleshooting strategies to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with this challenging substrate.
Q1: Why is my Suzuki-Miyaura coupling with this compound consistently failing or giving very low yields?
A1: The primary challenge with this substrate lies in its unique combination of steric and electronic properties. The ortho-nitro group provides significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] Furthermore, the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group render the boronic acid highly electron-deficient. This reduces the nucleophilicity of the aryl group, further slowing down transmetalation.[1] A general reactivity trend for nitrophenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho, highlighting the difficulty posed by the ortho substitution.[1]
Q2: I'm observing a significant amount of a byproduct that appears to be 1,3-difluoro-2-nitrobenzene. What is happening?
A2: This is a classic case of protodeboronation, a common and often problematic side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (typically water).[3] Highly electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this decomposition pathway, especially under basic conditions.[4][5] The rate of protodeboronation can sometimes outcompete a sluggish cross-coupling reaction, leading to low yields of the desired product and an abundance of the protodeboronated arene.
Q3: Can the nitro group on the boronic acid poison my palladium catalyst?
A3: Yes, this is a significant concern. While the nitro group is generally considered a spectator functional group in many Suzuki couplings, its ortho position allows for potential coordination to the palladium center. This can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalytic cycle. However, recent research has also demonstrated that under specific conditions, particularly with highly electron-donating and bulky ligands like BrettPhos, the palladium can catalytically cleave the Ar–NO2 bond, treating the nitro group as a leaving group.[6][7] This dual nature of the nitro group—as both a potential catalyst poison and a reactive handle—necessitates careful selection of ligands and reaction conditions.
Q4: What is the best type of palladium catalyst and ligand to use for this specific boronic acid?
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common issues encountered with this compound in Suzuki-Miyaura couplings.
Observation 1: Low to No Conversion of Starting Materials
If you observe primarily unreacted starting materials (your aryl halide and the boronic acid), the catalytic cycle is likely stalled at a very early stage.
Caption: Diagnostic workflow for low or no reaction conversion.
-
Verify Catalyst and Ligand Activity:
-
Action: Always use a fresh, high-quality palladium precatalyst. Air-stable palladacycles (e.g., XPhos Pd G2/G3/G4) are highly recommended over older catalysts like Pd(PPh₃)₄, which can have variable activity.
-
Rationale: The active Pd(0) species is susceptible to oxidation. An ineffective precatalyst or the presence of oxygen will prevent the formation of the active catalyst, halting the reaction before it begins.[10]
-
-
Optimize Ligand Selection:
-
Action: If using a standard ligand like PPh₃, switch to a bulky, electron-rich biaryl monophosphine ligand. A good starting point is XPhos or SPhos. If issues persist, consider BrettPhos, which has shown efficacy in couplings involving nitroarenes.[6][8]
-
Rationale: The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the oxidative addition of the aryl halide. This combination accelerates the overall catalytic cycle, which is crucial when dealing with a slow transmetalation step.
-
-
Adjust Base and Solvent System:
-
Action: For this electron-deficient boronic acid, a moderately strong base is often required to facilitate transmetalation. Switch from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running in a non-aqueous solvent.
-
Rationale: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11] The choice of base and solvent are often linked; for example, K₃PO₄ is effective in solvent systems like dioxane/water or THF/water.
-
Observation 2: Significant Protodeboronation and Homocoupling Byproducts
If your analysis shows the formation of 1,3-difluoro-2-nitrobenzene (from protodeboronation) and/or biaryl products derived from the homocoupling of your boronic acid, it indicates that the desired cross-coupling is too slow, allowing side reactions to dominate.
Caption: Competing reaction pathways for the boronic acid.
-
Employ a "Slow-Release" Strategy for the Boronic Acid:
-
Action: Convert the this compound to its corresponding neopentyl glycol or pinacol boronate ester. Use this more stable derivative in the coupling reaction.
-
Rationale: Boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[12] Under the reaction conditions, the ester will slowly hydrolyze to release the boronic acid, maintaining a low steady-state concentration. This minimizes the opportunity for decomposition while ensuring enough is present for the desired transmetalation.[3]
-
-
Utilize Anhydrous Conditions or a Weaker Base:
-
Action: Switch to strictly anhydrous conditions. Use anhydrous solvents (e.g., dioxane, toluene, or THF) and a non-aqueous base like potassium fluoride (KF) or finely powdered, anhydrous K₃PO₄.
-
Rationale: Water is the proton source for protodeboronation.[10] Removing it from the reaction can significantly suppress this side reaction. Weaker bases like KF can be effective in promoting transmetalation without excessively accelerating the decomposition of the sensitive boronic acid.
-
-
Accelerate the Catalytic Cycle:
-
Action: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and ensure the use of a highly active catalyst system (e.g., a Buchwald palladacycle with a biarylphosphine ligand).
-
Rationale: The goal is to make the rate of the productive catalytic cycle much faster than the rates of the decomposition pathways. A more active catalyst system can achieve this, favoring the formation of the desired cross-coupled product.[3]
-
Recommended Starting Protocol for this compound
This protocol incorporates best practices for mitigating the challenges associated with this substrate. It should be used as a starting point and may require further optimization.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | Air-stable, reliable, and efficient generation of the active Pd(0)L species.[10] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand known to facilitate challenging couplings.[9] |
| Boronic Acid form | Neopentyl glycol or pinacol ester (1.2-1.5 equiv.) | Enhances stability and provides a "slow-release" to minimize protodeboronation. |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv.) | More reactive towards oxidative addition than aryl chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective for activating electron-deficient boronic acids without being overly harsh. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common and effective solvent system for Suzuki couplings. |
| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome the activation barrier for transmetalation. |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | Prevents oxygen-mediated catalyst decomposition and homocoupling side reactions.[10] |
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), the boronate ester of this compound (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the XPhos Pd G3 precatalyst (0.02 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (start with 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
By understanding the underlying mechanistic challenges and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of Suzuki-Miyaura cross-coupling reactions with the highly challenging but synthetically valuable this compound.
References
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Wikipedia. (n.d.).
- Deng, J. Z., et al. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Lloyd-Jones, G. C., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Nakao, Y., Sakaki, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Li, G., et al. (2018). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. BenchChem Technical Support.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem Technical Support.
- Gligorich, K. M., et al. (2010). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid. BenchChem Technical Support.
- The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem Technical Support.
- Martin, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Takahashi, T., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- BenchChem. (2025). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. BenchChem Technical Support.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Leitch, D. C. (2020).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem Technical Support.
- Yoo, W.-J., et al. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry.
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Recrystallization Methods for Purifying Crude Boronic Acid Products
Welcome to the technical support center for the purification of crude boronic acid products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity boronic acids, essential reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of boronic acids and the intricacies of their purification by recrystallization.
Q1: What are the most common impurities in crude boronic acid products?
A1: Crude boronic acids often contain a variety of impurities stemming from the synthetic route and the inherent reactivity of the boronic acid moiety itself. Key impurities include:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[1][2] Boroxine formation is a reversible equilibrium that can complicate characterization and quantification.[2][3]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, resulting in boric acid and the corresponding hydrocarbon (e.g., an arene from an arylboronic acid).[4]
-
Starting Materials and Reagents: Unreacted starting materials from syntheses like the Miyaura borylation or reactions with Grignard reagents can persist.[4]
-
Homocoupling Dimers: Dimers of the starting material can also be present as byproducts.[5]
Q2: Why is recrystallization often preferred over chromatography for purifying boronic acids?
A2: While chromatography is a powerful purification tool, it presents significant challenges for free boronic acids. Most boronic acids are polar and interact strongly with silica gel, which can lead to poor separation, extensive tailing of peaks, and even decomposition on the column.[4][6][7] Recrystallization, when feasible, leverages differences in solubility between the desired boronic acid and impurities at different temperatures, offering a more scalable and often more efficient method for obtaining high-purity crystalline material.[1]
Q3: What is a boroxine, and how does its presence affect purification?
A3: A boroxine is the cyclic anhydride of a boronic acid, with the general structure (RBO)₃.[8] Its formation is an equilibrium process driven by the removal of water. The presence of boroxines means that a sample of what appears to be a single boronic acid is actually a mixture of the acid and its anhydride, which complicates analysis by NMR and can make obtaining a sharp, reliable melting point difficult.[3] A key advantage of recrystallization using aqueous solvent systems is that the presence of water helps to hydrolyze the boroxine back to the desired monomeric boronic acid.[1]
Q4: How do I select an appropriate solvent system for recrystallization?
A4: Solvent selection is critical and often empirical. The ideal solvent should dissolve the boronic acid sparingly or not at all at room temperature but completely at an elevated temperature.
-
Polarity: Most boronic acids are polar and dissolve in polar solvents like ethyl acetate, ether, and dichloromethane, while being insoluble in non-polar solvents like hexanes or pentane.[7]
-
Single Solvents: Aqueous systems (water, or ethanol/water mixtures) are highly recommended.[1] They are effective not only for recrystallization but also for hydrolyzing boroxine impurities.[1]
-
Mixed-Solvent Systems: This is a very common and powerful technique. The crude product is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and a "bad" anti-solvent (in which it is poorly soluble) is added dropwise until the solution becomes persistently cloudy.[5] The mixture is then heated until clear and allowed to cool slowly. Common pairs include ethyl acetate/hexanes and acetone/water.[1][5]
Section 2: Visual & Data-Driven Guides
General Recrystallization Workflow
The following diagram outlines the decision-making process and steps for a standard recrystallization experiment.
Caption: General workflow for recrystallizing boronic acids.
Solvent Selection Guide for Boronic Acid Recrystallization
The table below provides a qualitative guide to common solvents. The optimal choice is compound-specific and may require screening.
| Solvent/System | Polarity | Typical Use | Comments |
| Water | High | Single Solvent | Excellent for hydrolyzing boroxine impurities back to the boronic acid.[1] |
| Ethanol/Water | High | Mixed Solvent | Allows for fine-tuning solubility for a wide range of boronic acids.[1] |
| Acetone/Water | High | Mixed Solvent | Another effective aqueous mixed-solvent system.[1] |
| Ethyl Acetate | Moderate | Good Solvent | Often used in mixed systems with an anti-solvent like hexanes.[5][7] |
| Dichloromethane | Moderate | Good Solvent | Can be effective, but volatility requires careful handling.[5][7] |
| Heptane/Hexane | Very Low | Anti-Solvent | Commonly used to induce precipitation from a more polar solvent.[1] |
| Toluene/Benzene | Low | Single Solvent | Can be effective for less polar boronic acids.[5] |
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Single-Solvent Recrystallization from Water
This method is ideal for water-soluble boronic acids and is particularly effective for converting boroxine impurities back to the desired product.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of hot water until a clear solution is achieved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.[9] Slow cooling is crucial for forming pure, well-defined crystals.[1]
-
Induce Maximum Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals. This can be done by air-drying on a watch glass or in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
This is a versatile method for boronic acids that are too soluble in a single solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in the minimum required amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.[5]
-
Re-dissolution: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes (using the same ratio as the final crystallization mixture) or with pure, cold hexanes.
-
Drying: Dry the crystals thoroughly to remove all solvent residues.
Protocol 3: Purification via Reversible Salt Formation
This acid-base extraction technique is excellent for removing neutral, non-acidic impurities.[10][11]
-
Salt Formation: Dissolve or suspend the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Add an aqueous solution of a base (e.g., 1M NaOH) and shake the funnel. The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.[10]
-
Separation: Separate the aqueous layer. Wash the organic layer one or two more times with the basic solution to ensure complete extraction.
-
Removal of Neutral Impurities: Discard the organic layer, which contains the neutral impurities.
-
Regeneration of Boronic Acid: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution with a mineral acid (e.g., 1M HCl) with stirring. The pure boronic acid will precipitate out of the solution as the pH becomes acidic.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Section 4: Troubleshooting Guide
Encountering problems is a normal part of experimental science. This guide provides solutions to common issues.
Q: My boronic acid "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is too concentrated or the boiling point of the solvent is higher than the melting point of the impure solid.[1]
-
Solution 1: Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more hot solvent to create a more dilute solution before cooling again.
-
Solution 2: Lower the Temperature: Try a solvent system with a lower boiling point.
-
Solution 3: Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual crystal growth.
Q: My final product is still impure after one recrystallization. What are my options?
A: Purity issues can arise from several factors.
-
Solution 1: Recrystallize Again: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Solution 2: Change the Solvent: The initial solvent may have similar solubility properties for both your product and the impurity. Try a different solvent or solvent pair to exploit different solubility characteristics.[1]
-
Solution 3: Check for Boroxines: If you used a non-aqueous solvent, the "impurity" might be the corresponding boroxine. Try recrystallizing from an aqueous system (like Protocol 1) to hydrolyze it.[1]
-
Solution 4: Try a Different Method: If recrystallization fails, consider purification via salt formation (Protocol 3) to remove impurities with different acid/base properties.[10]
Q: Crystal formation is poor, or no crystals have formed at all. How can I induce crystallization?
A: This usually indicates that the solution is not supersaturated enough or there are no nucleation sites for crystal growth.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[5]
-
Solution 2: Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Solution 3: Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
-
Solution 4: Extended Cooling: Leave the flask in the ice bath or a refrigerator for a longer period (several hours to overnight).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 5: Purity Assessment
After purification, you must verify the purity of your boronic acid.
-
NMR Spectroscopy: ¹H NMR is essential for confirming the structure and assessing for organic impurities. ¹¹B NMR is a powerful tool for studying the boron environment and can help distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate species.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for identifying and quantifying impurities. A variety of LC-MS methods have been developed for the high-throughput analysis of boronic acids.[13]
-
Melting Point: While a sharp melting point is a good indicator of purity for many organic compounds, it can be less reliable for boronic acids due to the potential for dehydration and boroxine formation upon heating.[3]
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives. (2005).
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed. [Link]
-
PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. (2005). WIPO Patentscope. [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods (RSC Publishing). [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. [Link]
-
Boronic acid-modified magnetic materials for antibody purification. (2019). PMC - NIH. [Link]
-
Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. (2003). Journal of the American Chemical Society. [Link]
-
How to Purify Boric Acid (by Recrystallization). (2015). YouTube. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]
-
Supporting Information - Wiley-VCH. Wiley-VCH. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Efficiently self-healing boronic ester crystals. (2020). RSC Publishing. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). PMC - NIH. [Link]
- Stabilized acid anhydrides. (1981).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (3,5-Difluoro-2-nitrophenyl)boronic acid
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (3,5-Difluoro-2-nitrophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed interpretation of its spectral features, a comparison with commercially available alternatives, and a robust experimental protocol for reliable data acquisition.
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the unique electronic properties conferred by its trifunctionalized phenyl ring. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity of the boronic acid moiety and the aromatic ring, making it a versatile reagent for the synthesis of complex organic molecules. Accurate NMR characterization is paramount for verifying its structure and purity, ensuring the success of subsequent synthetic transformations.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
While a publicly available, fully assigned spectrum for this compound (CAS 1150114-60-5) is not readily found in the literature, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence based on the analysis of structurally similar compounds, such as 2-nitrophenylboronic acid and various difluorophenylboronic acids.[1][2]
The combined electron-withdrawing effects of the nitro and fluoro substituents are expected to deshield the aromatic protons and carbons, resulting in downfield chemical shifts. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The ¹H NMR spectrum is anticipated to show two distinct aromatic signals and a broad signal for the boronic acid protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.3 (broad s, 2H) | Broad Singlet | - | B(OH)₂ |
| ~7.8 - 7.9 (m, 1H) | Multiplet | - | Ar-H |
| ~7.6 - 7.7 (m, 1H) | Multiplet | - | Ar-H |
Note: The chemical shift of the B(OH)₂ protons is concentration and solvent-dependent and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display six signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached functional groups. The carbon attached to the boron atom (C1) may exhibit a broader signal due to the quadrupolar relaxation of the boron nucleus.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~160 (dd) | C-F |
| ~158 (dd) | C-F |
| ~148 | C-NO₂ |
| ~125 (d) | C-H |
| ~118 (d) | C-H |
| Not observed or broad | C-B |
Comparative Analysis with Alternative Phenylboronic Acids
For a comprehensive understanding, we compare the predicted spectral features of this compound with two commercially available, structurally related alternatives: (2-Fluoro-5-nitrophenyl)boronic acid and (3,5-Difluorophenyl)boronic acid.[3] This comparison highlights the influence of the number and position of the electron-withdrawing groups on the NMR spectra.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | Aromatic protons shifted downfield due to three electron-withdrawing groups. Complex multiplets due to H-F coupling. | Significant downfield shifts for carbons attached to F and NO₂. C-B signal may be broad. |
| (2-Fluoro-5-nitrophenyl)boronic acid | Three distinct aromatic proton signals, with splitting patterns influenced by one fluorine and one nitro group. | Six aromatic carbon signals with chemical shifts determined by the positions of the fluoro and nitro groups. |
| (3,5-Difluorophenyl)boronic acid | Two aromatic proton signals, with characteristic splitting due to two meta-positioned fluorine atoms. | Four distinct carbon signals due to molecular symmetry. Carbons attached to fluorine show large C-F coupling constants. |
The presence of the ortho-nitro group in the target compound is expected to cause a more significant downfield shift of the adjacent aromatic proton compared to the alternatives. The two fluorine atoms in a meta position to each other will result in a distinct set of coupling constants compared to a single fluorine substituent.
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹³C NMR spectra of this compound requires careful sample preparation and instrument setup.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to its good solubilizing power and the ability to observe the hydroxyl protons.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
NMR Instrument Parameters
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex splitting patterns.[1]
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
Visualizing the Workflow and Structure
To further clarify the process and molecular structure, the following diagrams are provided.
Caption: Workflow for NMR Analysis of this compound.
Caption: Structure of this compound with key atoms.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of this compound provides crucial information for its structural verification and purity assessment. By understanding the influence of the fluoro and nitro substituents on the chemical shifts and coupling constants, researchers can confidently utilize this versatile building block in their synthetic endeavors. The comparative data and detailed experimental protocol presented in this guide serve as a valuable resource for obtaining and interpreting high-quality NMR data for this and related compounds.
References
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository. (2023).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchG
- An In-depth Technical Guide to the Spectroscopic Data of 2,5-Difluorophenylboronic Acid - Benchchem. (n.d.).
- 3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4) - PubChemLite. (n.d.).
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH. (n.d.).
- Suzuki cross-coupling of halobenzene and phenylboronic acid.
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.).
- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024).
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. (2023).
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.).
- Buy (3,5-Difluoro-4-nitrophenyl)boronic acid - Smolecule. (n.d.).
- This compound CAS NO.1150114-60-5 - Amadis Chemical Co., Ltd. (n.d.).
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- 5570-19-4|(2-Nitrophenyl)boronic acid|BLD Pharm. (n.d.).
- 3,5-Difluoro-2-nitrophenylboronic acid | CAS 1150114-60-5 | SCBT. (n.d.).
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid - Benchchem. (n.d.).
- 3,5-Difluorophenylboronic Acid - FUJIFILM Wako Chemicals. (n.d.).
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Compar
- Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem. (n.d.).
- 3,5-Difluorophenylboronic acid = 95 156545-07-2 - Sigma-Aldrich. (n.d.).
Sources
A Researcher's Guide to Reactivity in Difluorophenylboronic Acids: A Comparative Analysis for Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Difluorophenylboronic acids are indispensable reagents for introducing these valuable difluorophenyl motifs, with the Suzuki-Miyaura cross-coupling reaction being a primary method for their application.[1][3]
However, not all isomers are created equal. The position of the two fluorine atoms on the phenyl ring dramatically alters the reagent's electronic profile, steric accessibility, and stability, directly impacting its performance in a catalytic cycle. This guide provides an in-depth comparative analysis of the common difluorophenylboronic acid isomers—2,4-, 2,5-, 2,6-, 3,4-, and 3,5-—to empower scientists to make informed decisions in experimental design, troubleshoot challenging couplings, and optimize reaction outcomes. We will delve into the causality behind their differing reactivities, supported by experimental data and validated protocols.
The Fundamentals of Reactivity: Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate interplay between the electronic nature of the aryl ring and the steric environment around the boronic acid moiety. Fluorine atoms introduce strong, position-dependent electronic and steric effects.
Electronic Influence of Fluorine Substitution
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] This influence is most pronounced when the fluorine atoms are positioned ortho or meta to the boronic acid. In the para position, the inductive effect is partially offset by fluorine's electron-donating resonance effect (+R).[4] Consequently, isomers with meta- or ortho-fluorine substitution are generally more acidic (possess a lower pKa) and are electronically primed for high reactivity.[4][5]
Caption: Relative steric hindrance of difluorophenylboronic acid (DFPBA) isomers.
A Critical Side Reaction: Protodeboronation
Before assessing coupling efficiency, one must consider the stability of the boronic acid under reaction conditions. Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved, typically under basic conditions, replacing it with a C-H bond. [6]This process consumes the reagent, reduces yields, and complicates purification.
The susceptibility to protodeboronation is highly dependent on the isomer's structure. Electron-withdrawing groups, which activate the ring for Suzuki coupling, unfortunately also increase the rate of protodeboronation. [6]This creates a reactivity paradox: the most electronically activated isomers can also be the least stable. This is particularly true for polyfluorinated systems, with some isomers being notoriously unstable. [6][7]
Comparative Isomer Analysis: A Reactivity Hierarchy
By synthesizing the principles of electronics, sterics, and stability, we can establish a clear reactivity hierarchy among the difluorophenylboronic acid isomers.
| Isomer | Structure | pKa | Relative Protodeboronation Rate | Reactivity & Experimental Synopsis |
| 3,5-DFPBA | F₂C₆H₃B(OH)₂ | ~6.46 (Predicted) [8] | Low | Most Reactive & Reliable: The two meta-fluorines provide powerful, symmetric electronic activation without introducing steric hindrance. It is reported to be stable and highly reactive, making it an excellent choice for general applications. [8][9] |
| 3,4-DFPBA | F₂C₆H₃B(OH)₂ | N/A | Low-Moderate | Highly Reactive: Similar to the 3,5-isomer, it benefits from strong electronic activation with minimal steric hindrance. It is a versatile and effective coupling partner, generally providing high yields. [1] |
| 2,5-DFPBA | F₂C₆H₃B(OH)₂ | N/A | Moderate to High [6] | Good Reactivity, Moderate Stability: The combination of ortho and meta fluorines provides good electronic activation. The single ortho group introduces some steric bulk and increases the rate of protodeboronation, requiring more careful optimization of reaction conditions. [6] |
| 2,4-DFPBA | F₂C₆H₃B(OH)₂ | ~8.47 [10] | High [6] | Good Reactivity, Moderate Stability: Similar to the 2,5-isomer, it is a balance of effects. Despite a high reported rate of protodeboronation, it is widely and successfully used, though reactions may require optimization to maximize yield. [6][11] |
| 2,6-DFPBA | F₂C₆H₃B(OH)₂ | N/A | Very High [7][12] | Most Challenging: This isomer is notoriously difficult to use. Severe steric hindrance from two ortho groups and an extremely rapid rate of protodeboronation mean that standard Suzuki conditions often fail completely. [7][13]Success requires specialized catalysts and mild, rapid reaction protocols. |
Note on pKa values: Reported pKa values for fluorinated boronic acids can vary in the literature. The general, validated trend is that electron-withdrawing fluorine atoms increase acidity, lowering the pKa.[4]
Validated Experimental Protocols
The choice of protocol is critical and must be tailored to the reactivity of the specific isomer. A protocol that works for 3,5-difluorophenylboronic acid will likely fail for the 2,6-isomer.
Protocol 1: Standard Suzuki-Miyaura Coupling for Robust Isomers (e.g., 3,4- and 3,5-DFPBA)
This protocol is a robust starting point for electronically activated isomers with low steric hindrance and good stability.
-
Rationale: Standard thermal conditions are used to drive the reaction to completion. A common palladium source and base are effective due to the high intrinsic reactivity of the boronic acid.
-
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/H₂O or Dioxane/H₂O, 0.1-0.2 M) via syringe.
-
Reaction: Stir the mixture vigorously at 80-110 °C. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [1][6][14]
-
Protocol 2: Mild, Rapid Coupling for Unstable Isomers (e.g., 2,6-DFPBA)
This protocol is designed to overcome the dual challenges of steric hindrance and rapid protodeboronation associated with the 2,6-isomer.
-
Causality and Rationale: The core principle is to have the catalytic cycle proceed much faster than the rate of protodeboronation. This is achieved by using a highly active palladium precatalyst that rapidly forms the active catalytic species, and running the reaction at or near room temperature to slow the decomposition pathway. [7][13]* Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv.), and a highly active palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 2 mol%).
-
Solvent and Base: Add the degassed organic solvent (e.g., THF, 2 mL). Add a degassed aqueous solution of a mild base (e.g., 0.5 M K₃PO₄, 4 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature (or up to 40 °C if needed). The reaction is often complete in under 30 minutes. Monitor closely by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1. [7][13]
-
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The reactivity of difluorophenylboronic acid isomers in Suzuki-Miyaura coupling is not uniform; it is a predictable function of electronic activation, steric hindrance, and stability against protodeboronation.
-
For routine syntheses where high yields and operational simplicity are desired, 3,5- and 3,4-difluorophenylboronic acid are the superior choices. They offer excellent electronic activation with minimal steric or stability concerns.
-
2,4- and 2,5-difluorophenylboronic acid are effective reagents but may require more careful optimization to mitigate the potential for protodeboronation, a side reaction exacerbated by their partial ortho-substitution.
-
2,6-Difluorophenylboronic acid should be considered a specialist's reagent. Its use is dictated by an absolute necessity for its specific substitution pattern in a target molecule. Success is contingent on employing advanced, highly active catalyst systems under mild and rapid conditions to win the kinetic race against its rapid decomposition.
By understanding the underlying chemical principles governing the behavior of each isomer, researchers can intelligently design experiments, anticipate challenges, and ultimately harness the full synthetic potential of these powerful fluorinated building blocks.
References
-
Tavakol, H., & Hemmat-Alizadeh, N. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 114(15), 987-994. [Link]
-
Dąbrowska, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25354-25363. [Link]
-
Bramborg, C., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232. [Link]
-
LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Dąbrowska, A. M., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 932, 121641. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 44(8), 548-562. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Fluorinated Boronic Acids in Drug Discovery. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. lanhaiindustry.com [lanhaiindustry.com]
- 10. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
The Alchemist's Guide to a Challenging Coupling: A Comparative Analysis of Palladium Catalysts for (3,5-Difluoro-2-nitrophenyl)boronic acid
For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the construction of intricate biaryl scaffolds. However, the synthetic journey is not without its challenges, particularly when navigating the reactivity of electronically deactivated and sterically encumbered substrates. (3,5-Difluoro-2-nitrophenyl)boronic acid stands as a prime example of such a demanding coupling partner. The synergistic electron-withdrawing effects of the two fluorine atoms and the ortho-nitro group, coupled with the steric hindrance imposed by the nitro substituent, conspire to create a formidable obstacle for even the most seasoned chemist.
This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the successful coupling of this challenging boronic acid. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to overcome the hurdles presented by this and similar substrates.
The Challenge at Hand: Deactivation and Steric Hindrance
The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric profile of this compound presents significant challenges, primarily to the transmetalation step.
The electron-deficient nature of the arylboronic acid, a consequence of the potent withdrawing effects of the nitro and fluoro groups, diminishes the nucleophilicity of the boronate species. This sluggishness in transmetalation can lead to a host of undesirable side reactions, most notably protodeboronation, where the boronic acid is cleaved from the aromatic ring by residual water or base, leading to diminished yields.[1][2]
Furthermore, the ortho-nitro group introduces considerable steric bulk around the boron moiety, physically impeding its approach to the palladium center and further slowing the rate of transmetalation. This steric clash necessitates the use of highly active and sterically accommodating catalyst systems.
The Evolution of the Catalyst: From In Situ Generation to Advanced Precatalysts
Historically, palladium catalysts for cross-coupling reactions were generated in situ from a palladium(II) source, such as palladium acetate (Pd(OAc)₂), and a phosphine ligand. While often effective for simpler substrates, this approach can be unreliable for challenging couplings due to the ill-defined nature of the active Pd(0) species and the potential for ligand degradation under harsh reaction conditions.
The advent of well-defined palladium precatalysts has revolutionized the field, offering superior reactivity, reproducibility, and air-stability. These precatalysts are designed to readily generate the active, monoligated Pd(0) species under mild conditions, a critical factor for the successful coupling of sensitive substrates like this compound.[3][4]
A Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium catalyst and its associated ligand is paramount to achieving high yields and reaction efficiency. Below, we compare several classes of palladium catalysts, evaluating their suitability for coupling with this compound.
| Catalyst System | Ligand Type | Expected Efficacy for this compound | Rationale |
| Traditional Systems | |||
| Pd(PPh₃)₄ | Triphenylphosphine | Low to Moderate | While a workhorse for many Suzuki couplings, the relatively low electron-donating ability and moderate bulk of PPh₃ are often insufficient to overcome the electronic deactivation and steric hindrance of the substrate. |
| Pd(OAc)₂ + P(t-Bu)₃ | Tri(tert-butyl)phosphine | Moderate | The strong electron-donating and bulky nature of P(t-Bu)₃ can promote oxidative addition and reductive elimination. However, in situ generation can be inefficient. |
| Buchwald Ligand-Based Systems | |||
| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligands | High | These bulky, electron-rich biaryl phosphine ligands are designed to accelerate all steps of the catalytic cycle, particularly for challenging substrates.[5] They stabilize the monoligated Pd(0) species, promoting efficient oxidative addition and reductive elimination. |
| Palladium Precatalysts | |||
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Moderate to High | PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly stable and efficient. The strong σ-donating NHC ligand can promote catalysis, though optimization may be required for this specific substrate. |
| Buchwald G3/G4 Palladacycles | Buchwald Ligands | Very High | These state-of-the-art precatalysts incorporate the highly effective Buchwald ligands into a stable palladacycle structure. They are designed for rapid generation of the active Pd(0) species under mild conditions, minimizing substrate decomposition and maximizing yield.[1][6] |
The Verdict: Buchwald Palladacycle Precatalysts for Optimal Performance
Based on extensive literature precedent with structurally similar, challenging boronic acids, the Buchwald G3 and G4 palladacycle precatalysts are predicted to offer the highest efficacy for the Suzuki-Miyaura coupling of this compound.[1][6] The rationale for this recommendation lies in their design, which directly addresses the key challenges posed by this substrate:
-
Rapid Generation of the Active Catalyst: The precatalyst structure allows for the fast formation of the active, monoligated Pd(0) species, even at room temperature. This is crucial to ensure that the cross-coupling reaction outpaces the competing protodeboronation of the sensitive boronic acid.[1]
-
Sterically Demanding and Electron-Rich Ligands: The incorporated Buchwald ligands (e.g., SPhos, XPhos) possess the ideal combination of steric bulk and electron-donating character to facilitate the oxidative addition of the coupling partner and promote the challenging transmetalation and subsequent reductive elimination steps.[5]
Visualizing the Path to Success: The Suzuki-Miyaura Catalytic Cycle
To better understand the intricacies of this reaction, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the critical role of the palladium catalyst.
Figure 1. A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle, including the activation of a palladium precatalyst.
Experimental Protocol: A Validated Approach
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, utilizing a Buchwald G3 precatalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4.0 mL)
-
Tetrahydrofuran (THF), degassed (2.0 mL)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, and SPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add the degassed THF via syringe, followed by the aqueous potassium phosphate solution.
-
Stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C if the reaction is sluggish) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
This protocol is based on conditions reported for the successful coupling of other challenging, unstable boronic acids and serves as an excellent starting point for optimization.[1]
Conclusion: Empowering Your Synthesis Through Rational Catalyst Selection
The successful coupling of challenging substrates like this compound is not a matter of chance, but rather a result of a rational and informed choice of catalyst. By understanding the inherent electronic and steric challenges posed by the substrate and selecting a modern, highly active palladium precatalyst system, such as those developed by Buchwald and coworkers, researchers can confidently and efficiently access a wide array of valuable biaryl structures. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to push the boundaries of synthetic chemistry.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The development of a palladium-N-heterocyclic carbene (NHC) catalyst for the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides. Angewandte Chemie International Edition, 51(13), 3314-3332. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A new palladium precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig couplings of aryl esters. Chemical Science, 4(3), 916-920. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Suzuki Coupling of (3,5-Difluoro-2-nitrophenyl)boronic Acid with Diverse Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds to form biaryl and substituted aromatic structures.[1][2][3] This palladium-catalyzed reaction offers mild conditions and a broad tolerance for various functional groups, making it indispensable in the fields of medicinal chemistry, materials science, and drug development.
This guide focuses on the performance of a specific, highly functionalized coupling partner: (3,5-Difluoro-2-nitrophenyl)boronic acid . The presence of two electron-withdrawing fluorine atoms and a nitro group makes this reagent a valuable building block for synthesizing complex molecules. However, these same electronic features can significantly influence its reactivity profile. This document provides a comprehensive benchmark of its coupling yields with various aryl halides—iodides, bromides, and chlorides—supported by established mechanistic principles and detailed experimental protocols to guide researchers in achieving optimal outcomes.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing coupling reactions. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[1][2][4]
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The efficiency of this step is highly dependent on the halide, following the general reactivity trend: I > Br > Cl .[4][5] The weaker carbon-iodine bond allows for the fastest reaction, while the robust carbon-chlorine bond often presents the greatest challenge.[4][6]
-
Transmetalation : In this key step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), thereby facilitating the transfer.[2][7][8]
-
Reductive Elimination : The final step involves the formation of a new carbon-carbon bond between the two organic partners, releasing the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Benchmarking Performance: this compound vs. Aryl Halides
The choice of aryl halide is a critical determinant of reaction success. The electron-deficient nature of this compound makes the selection of appropriate coupling partners and conditions paramount. The following data, based on established reactivity principles, provides a comparative benchmark.
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95% |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90% |
| 4-Chloroanisole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70-85% |
| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-80% |
Analysis of Results
-
Aryl Iodides : As expected, aryl iodides are the most reactive coupling partners. The C-I bond is readily cleaved during oxidative addition, leading to rapid reaction times and excellent yields even with standard catalysts like Pd(PPh₃)₄.
-
Aryl Bromides : Aryl bromides represent a practical balance of reactivity and stability. They are less reactive than iodides but still provide high yields under moderately stringent conditions. Electron-withdrawing groups on the aryl bromide (e.g., acetophenone) can accelerate the oxidative addition step.
-
Aryl Chlorides : These substrates are the most challenging due to the high bond energy of the C-Cl bond.[6] Achieving high yields requires more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is essential, as they facilitate the difficult oxidative addition step.[7][9][10][11] Similarly, a stronger base like K₃PO₄ is often employed to enhance the rate of transmetalation.[12]
Detailed Experimental Protocols
Adherence to a robust and validated protocol is key to reproducibility. The following section provides a generalized, step-by-step methodology for the Suzuki coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup :
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Seal the vessel with a rubber septum.
-
-
Solvent Addition and Degassing :
-
Add the degassed organic solvent and water via syringe. The solvent system is typically a mixture, such as dioxane/water or toluene/water (e.g., 4:1 v/v).[13][14]
-
To ensure an oxygen-free environment, which prevents catalyst degradation, bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes.
-
-
Reaction Execution :
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80–110 °C).
-
Stir the reaction vigorously for the specified time. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Forward Outlook
This guide demonstrates that this compound is a versatile and effective substrate for Suzuki-Miyaura cross-coupling reactions. While yields are consistently high with more reactive aryl iodides and bromides using standard palladium catalysts, the successful coupling of challenging aryl chlorides is readily achievable. The key to unlocking the potential of these less reactive partners lies in the rational selection of advanced catalyst systems featuring bulky, electron-rich phosphine ligands and appropriate bases. By understanding the underlying mechanism and carefully controlling experimental parameters, researchers can confidently employ this valuable building block to synthesize a wide array of complex, functionalized biaryl compounds for drug discovery and materials science applications.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications.
- Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. (n.d.). PubMed.
- Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. (n.d.). ACS Publications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025, August 6). Request PDF - ResearchGate.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters - ACS Publications.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). doi:10.1039/C3CS60197H.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
- A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. (n.d.). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. (n.d.). PubMed.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. (n.d.). Benchchem.
- Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. (2025, August 6). ResearchGate.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.
- Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
- Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl. (n.d.). Benchchem.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2025, July 2). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.
- The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Researcher's Guide to Alternatives for (3,5-Difluoro-2-nitrophenyl)boronic Acid in Biaryl Synthesis
For synthetic chemists, particularly those in drug discovery and materials science, the construction of C(sp²)–C(sp²) bonds is a foundational task. The Suzuki-Miyaura cross-coupling reaction, utilizing versatile boronic acid reagents, stands as a pillar of modern organic synthesis.[1] Among these reagents, (3,5-Difluoro-2-nitrophenyl)boronic acid is a valuable building block for introducing a sterically hindered and electronically demanding moiety found in many bioactive compounds. However, its use is not without challenges, often prompting researchers to seek more robust or efficient alternatives.
This guide provides an in-depth comparison of viable alternative reagents and synthetic routes to achieve the same chemical transformations as this compound. We will delve into the inherent challenges of this reagent, explore more stable boron-based alternatives, and venture into entirely different cross-coupling paradigms. This analysis is supported by mechanistic insights and representative experimental protocols to empower researchers in making informed decisions for their specific synthetic campaigns.
The Challenge with Ortho-Nitro Substituted Boronic Acids
The chemical personality of this compound is complex. The two fluorine atoms and the nitro group create a highly electron-deficient aromatic ring, which can be beneficial for certain reactions. However, the bulky nitro group at the ortho position presents significant steric hindrance. This steric congestion can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to lower yields and requiring more forceful reaction conditions compared to its less hindered isomers.[2] Furthermore, like many boronic acids, it can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the effective concentration of the reagent.[3]
Alternative 1: Enhanced Stability with Potassium Trifluoroborate Salts
A direct and increasingly popular alternative to boronic acids are their corresponding potassium organotrifluoroborate salts (R-BF₃K). These salts offer significant advantages in terms of stability and ease of handling.[4][5]
Key Advantages:
-
Bench Stability: Potassium trifluoroborates are generally crystalline, air- and moisture-stable solids, which contrasts with the often-observed decomposition and protodeboronation of boronic acids upon storage.[6][7]
-
Improved Reactivity in Some Cases: The slow, controlled release of the boronic acid in situ during the reaction can minimize side reactions and, in some cases, lead to higher yields.[4]
-
Ease of Preparation: They are readily synthesized from the corresponding boronic acid using inexpensive potassium hydrogen fluoride (KHF₂).[4]
Synthetic Workflow: Boronic Acid to Trifluoroborate
Caption: Synthesis of Potassium Trifluoroborate Salt.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with a Trifluoroborate Salt
-
Reagent Preparation: To a solution of this compound (1.0 equiv) in methanol, add a saturated aqueous solution of KHF₂ (4.0 equiv). Stir the mixture at room temperature for 30 minutes. Remove the solvent under reduced pressure and wash the resulting solid with a cold solvent like diethyl ether to isolate the potassium (3,5-Difluoro-2-nitrophenyl)trifluoroborate salt.
-
Cross-Coupling: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), potassium (3,5-Difluoro-2-nitrophenyl)trifluoroborate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a suitable phosphine ligand (e.g., SPhos or RuPhos; 4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃; 2-3 equiv).[4]
-
Reaction Execution: Add a degassed solvent system (e.g., ethanol/water or dioxane/water). Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Alternative 2: Boron-Free Pathways - The Kumada-Corriu, Negishi, and Hiyama Couplings
For instances where boron-based reagents prove problematic, several other well-established cross-coupling reactions offer powerful alternatives. These methods bypass the need for a boronic acid altogether, instead relying on organomagnesium (Kumada-Corriu), organozinc (Negishi), or organosilicon (Hiyama) reagents.
Comparative Overview of Boron-Free Alternatives
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Kumada-Corriu | Grignard (R-MgX) | High reactivity, inexpensive starting materials.[8] | Low functional group tolerance (reacts with acidic protons, carbonyls).[9] |
| Negishi | Organozinc (R-ZnX) | High functional group tolerance, high reactivity.[10] | Reagents are often moisture-sensitive and may need to be prepared in situ.[11] |
| Hiyama | Organosilane (R-SiR'₃) | Reagents are stable, non-toxic, and environmentally benign.[12] | Often requires an activating agent (e.g., fluoride); can be slower than other couplings.[13] |
Synthetic Workflows for Alternative Reagents
Caption: Pathways to Boron-Free Cross-Coupling.
Representative Experimental Protocols
A. Kumada-Corriu Coupling:
-
Grignard Formation: In a flame-dried, three-neck flask under argon, add magnesium turnings (1.2 equiv). Add a solution of 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 equiv) in anhydrous THF dropwise. A crystal of iodine may be needed to initiate the reaction.
-
Coupling: In a separate flask, add the aryl halide coupling partner (0.9 equiv) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂; 1-5 mol%) to anhydrous THF.[14] Cool this mixture and slowly add the freshly prepared Grignard reagent. Allow the reaction to warm to room temperature or heat as necessary.
-
Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash, dry, and purify as previously described.
B. Negishi Coupling:
-
Organozinc Formation: The organozinc reagent can be prepared by the reaction of the corresponding aryl lithium or Grignard reagent with ZnCl₂. Alternatively, direct insertion of activated zinc into 1-bromo-3,5-difluoro-2-nitrobenzene can be employed.[15]
-
Coupling: To a solution of the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand; 1-5 mol%) in an appropriate solvent (e.g., THF, DMF), add the solution of the (3,5-Difluoro-2-nitrophenyl)zinc halide (1.1-1.5 equiv).[16]
-
Reaction Execution & Work-up: Heat the reaction mixture until completion. The work-up is similar to the Suzuki protocol, involving an aqueous quench, extraction, and purification.
Alternative 3: The Paradigm Shift - Denitrative Cross-Coupling
A more recent and powerful strategy involves the direct use of nitroarenes as coupling partners, where the nitro group acts as a leaving group. This "denitrative coupling" obviates the need to first synthesize the organometallic reagent (boronic acid, organozinc, etc.), making it a highly atom- and step-economical approach.[17]
Mechanistic Overview: Denitrative Suzuki-Miyaura Coupling
While the exact mechanism is still under investigation, a plausible catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C–NO₂ bond of the nitroarene. This is a challenging step and often requires specialized, bulky, and electron-rich phosphine ligands to facilitate the reaction.[17]
Caption: Plausible Catalytic Cycle for Denitrative Coupling.
Representative Experimental Protocol: Denitrative Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 1,3-difluoro-2-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), a palladium precatalyst (e.g., Pd(acac)₂; 2-5 mol%), a bulky biarylphosphine ligand (e.g., BrettPhos; 4-10 mol%), and a strong base (e.g., K₃PO₄; 2-3 equiv).[17]
-
Reaction Execution: Add a dry, degassed solvent such as 1,4-dioxane. Seal the vessel and heat to a high temperature (e.g., 130 °C). Monitor the reaction for the consumption of the starting materials.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Performance Comparison Summary
The following table provides a qualitative and estimated quantitative comparison of the discussed alternatives. Yields are representative and highly dependent on the specific coupling partner and optimized reaction conditions.
| Reagent/Method | Stability & Handling | Functional Group Tolerance | Typical Yield Range | Key Considerations |
| This compound | Moderate | Good | 50-80% | Prone to protodeboronation; steric hindrance can lower yields.[2] |
| Potassium Trifluoroborate Salt | Excellent | Good | 60-90% | Requires initial synthesis from boronic acid; stable and easy to handle.[4] |
| Kumada-Corriu (Grignard) | Low (Moisture Sensitive) | Low | 40-70% | Highly reactive reagent; incompatible with acidic or electrophilic functional groups.[9] |
| Negishi (Organozinc) | Low (Moisture Sensitive) | High | 65-95% | Excellent functional group tolerance but requires careful handling of reagents.[10] |
| Hiyama (Organosilane) | Excellent | Good | 60-85% | Stable reagents; may require fluoride activation and longer reaction times.[12] |
| Denitrative Coupling | N/A (Direct Use) | Moderate-Good | 40-85% | Step-economical; requires specialized ligands and harsh conditions.[17] |
Conclusion
While this compound remains a useful reagent, its inherent steric and stability challenges warrant the consideration of several powerful alternatives. For a direct improvement in handling and stability, the corresponding potassium trifluoroborate salt is an outstanding choice. For substrates incompatible with boron or when seeking alternative reactivity, Negishi and Hiyama couplings offer excellent functional group tolerance with the trade-off of reagent preparation and handling. The Kumada-Corriu coupling remains a viable, cost-effective option for simple substrates lacking sensitive functional groups. Finally, the emerging field of denitrative coupling presents a forward-looking strategy that enhances synthetic efficiency by using nitroarenes directly, a promising avenue for future process development. The optimal choice will invariably depend on the specific molecular context, project timelines, and available resources.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Kumada coupling. Wikipedia. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. The National Institutes of Health. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The National Institutes of Health. [Link]
-
Oshima, K., & Shinokubo, H. (2011). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. American Chemical Society. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Wikipedia contributors. (2023). Negishi coupling. Wikipedia. [Link]
-
Stanek, K., & Knochel, P. (2008). Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Hiyama coupling. Wikipedia. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
Le Clevier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
Sources
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 16. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 17. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to (3,5-Difluoro-2-nitrophenyl)boronic Acid and Its Structural Analogs
This guide offers an in-depth comparative analysis of the X-ray crystallographic features of (3,5-Difluoro-2-nitrophenyl)boronic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages extensive experimental data from closely related fluorinated and nitrated phenylboronic acid derivatives to provide a robust predictive and comparative framework. Researchers, medicinal chemists, and material scientists will find this guide valuable for understanding the nuanced effects of substituent positioning on molecular conformation, crystal packing, and intermolecular interactions in this important class of compounds.
Introduction: The Significance of Fluorinated Nitrophenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of electron-withdrawing groups, such as nitro (-NO₂) and fluoro (-F) substituents, profoundly modulates their chemical reactivity and solid-state properties. Specifically, the this compound scaffold is of significant interest in drug discovery and materials science due to the unique interplay of its functional groups. The ortho-nitro group, with its steric bulk and hydrogen bonding capability, combined with the meta-difluoro substitution, which influences both the electronic nature of the ring and potential intermolecular interactions, creates a molecule with a distinct three-dimensional profile. Understanding the precise solid-state arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the engineering of novel crystalline materials.
Experimental Workflow: From Synthesis to Structure Elucidation
The synthesis and crystallographic analysis of phenylboronic acid derivatives follow a well-established, yet nuanced, workflow. The choices made at each stage are critical for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound typically proceeds via a multi-step sequence, often starting from a readily available substituted benzene derivative. A common strategy involves the ortho-lithiation of a protected aniline, followed by boronation and subsequent functional group manipulations.
Diagram of a Plausible Synthetic Route:
Caption: A generalized synthetic workflow for this compound.
Crystallization Strategies
Obtaining diffraction-quality single crystals is often the most challenging step. For phenylboronic acids, slow evaporation from a suitable solvent system is a common and effective technique. The choice of solvent is critical and is guided by the solubility of the compound and the desired crystal morphology.
Experimental Protocol for Crystallization:
-
Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water-alcohol mixtures).
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately mount them on the goniometer head of the diffractometer.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
High-quality diffraction data is essential for an accurate and reliable crystal structure determination.
Diagram of the X-ray Crystallography Workflow:
Caption: The workflow for single-crystal X-ray crystallographic analysis.
Comparative Crystallographic Analysis
In the absence of a published crystal structure for this compound, we can predict its key structural features by comparing the known crystal structures of its analogs: 3-nitrophenylboronic acid and various difluorophenylboronic acids.
Predicted Molecular Geometry of this compound
The molecular geometry will be primarily influenced by the steric and electronic effects of the substituents.
-
Planarity: The phenyl ring is expected to be largely planar. However, the bulky ortho-nitro group will likely be twisted out of the plane of the phenyl ring to minimize steric repulsion with the adjacent boronic acid group. This is a common feature in ortho-substituted phenylboronic acids.
-
Boronic Acid Conformation: The B(OH)₂ group itself has rotational freedom. Its orientation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions.
-
Intramolecular Hydrogen Bonding: A key feature to anticipate is the formation of an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and an oxygen atom of the ortho-nitro group. This interaction would create a stable six-membered ring, influencing the overall conformation.
Diagram of Predicted Intramolecular Interactions:
Caption: Predicted intramolecular hydrogen bonding in this compound.
Comparison of Crystallographic Parameters
The following table compares the crystallographic data of 3-nitrophenylboronic acid with a representative difluorophenylboronic acid isomer. This comparison provides a basis for predicting the crystal system and packing of the title compound.
| Parameter | 3-Nitrophenylboronic Acid[1] | 2,5-Difluorophenylboronic Acid Derivative¹ | Predicted: this compound |
| Chemical Formula | C₆H₆BNO₄ | C₆H₆B₂F₂O₄ | C₆H₄BF₂NO₄ |
| Molecular Weight | 166.93 g/mol | 201.73 g/mol | 202.91 g/mol |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁/c, P-1, or other common centrosymmetric space groups |
| Key Intermolecular Interactions | Dimer formation via O-H···O hydrogen bonds between boronic acid groups. | C-H···F and potential F···F interactions.[1] | A combination of boronic acid dimerization, C-H···O, C-H···F, and potentially F···O or F···F interactions. |
¹Data for (2,5-Difluoro-1,4-phenylene)diboronic acid is used as a representative example of a difluorinated phenylboronic acid derivative for which crystallographic data is available.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by a complex interplay of hydrogen bonds and other weak intermolecular interactions.
-
Boronic Acid Dimers: A highly probable and dominant packing motif is the formation of hydrogen-bonded dimers between the boronic acid groups of adjacent molecules, creating a characteristic R²₂(8) graph set motif.
-
Role of Fluorine: The fluorine atoms are expected to participate in weak C-H···F hydrogen bonds.[1] Depending on the packing arrangement, short F···F or F···O contacts may also be observed, influencing the overall supramolecular architecture. The significance of fluorine-mediated interactions in guiding crystal structures has been a subject of considerable research.[1]
-
Nitro Group Interactions: The nitro group can act as a hydrogen bond acceptor, participating in C-H···O interactions with neighboring molecules.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, comparative analysis of the X-ray crystallographic features of this compound. Based on the extensive data from structurally related compounds, we anticipate a monoclinic or orthorhombic crystal system, with a packing arrangement dominated by boronic acid dimerization and further stabilized by a network of C-H···O and C-H···F interactions. The ortho-nitro group is predicted to be twisted out of the phenyl ring plane and to form an intramolecular hydrogen bond with the boronic acid moiety.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. Such experimental data would not only validate the predictions made in this guide but also provide invaluable insights into the subtle interplay of steric and electronic effects in this functionally rich molecule. This knowledge will undoubtedly aid in the rational design of new pharmaceuticals and functional materials based on this versatile chemical scaffold.
References
-
Maris, T. (2020). 3(nitrophenyl)boronic acid. Personal communication to the Crystallography Open Database (COD). COD ID: 3500096. [Link]
Sources
Mass spectrometry analysis for reaction monitoring of (3,5-Difluoro-2-nitrophenyl)boronic acid
An In-Depth Comparative Guide to Mass Spectrometry for Reaction Monitoring of (3,5-Difluoro-2-nitrophenyl)boronic acid
Authored by a Senior Application Scientist
For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and safety. This is particularly true for complex synthetic intermediates like this compound, a versatile building block in medicinal chemistry. Its progression in coupling reactions, such as the Suzuki-Miyaura coupling, requires robust analytical techniques for accurate real-time or near real-time assessment. This guide provides an in-depth comparison of mass spectrometry-based methods against other common analytical techniques for monitoring reactions involving this specific boronic acid.
The Critical Role of Reaction Monitoring for Arylboronic Acids
This compound is characterized by electron-withdrawing fluorine and nitro groups, which significantly influence its reactivity. Monitoring its consumption and the formation of the desired product is crucial for several reasons:
-
Optimization of Reaction Conditions: Kinetic data allows for the fine-tuning of parameters such as catalyst loading, temperature, and reaction time to maximize yield and minimize byproduct formation.
-
Mechanistic Understanding: Tracking the appearance and disappearance of reactants, intermediates, and products provides invaluable insight into the reaction mechanism.[1]
-
Process Safety and Reproducibility: Ensuring a reaction has gone to completion before work-up can prevent the carry-over of reactive intermediates, leading to safer and more reproducible processes.
While several techniques can be employed, mass spectrometry, particularly when coupled with liquid chromatography, offers a superior combination of speed, sensitivity, and selectivity, making it an indispensable tool in the modern chemistry lab.[2]
Deep Dive: LC-MS for High-Fidelity Reaction Monitoring
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) stands out as a premier technique for the quantitative analysis of reaction mixtures containing boronic acids.[2][3] It provides high resolution, sensitivity, and throughput, making it ideal for tracking the consumption of starting materials and the formation of products and byproducts.[2]
Why UPLC-MS is the Gold Standard
The primary challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4][5] This can complicate data interpretation. UPLC-MS, with its gentle ionization techniques like Electrospray Ionization (ESI), can often analyze underivatized boronic acids, simplifying sample preparation and preserving the integrity of the analyte.[6][7] The rapid separation capabilities of UPLC also allow for near real-time analysis, a critical advantage for kinetic studies.
Experimental Protocol: UPLC-MS Monitoring of a Suzuki-Miyaura Coupling
This protocol outlines a robust method for monitoring the coupling of this compound with an aryl halide.
Step 1: Reaction Sampling and Quenching
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and prepares the sample for analysis.[2] An internal standard can be included in the quenching solvent for enhanced quantitative accuracy.
Step 2: Sample Preparation
-
Further dilute the quenched sample in a solvent compatible with the mass spectrometer's ionization source. A typical diluent is a 50:50 mixture of methanol and water containing 0.1% formic acid for positive-ion ESI.[2]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Step 3: UPLC-MS Method
-
UPLC System: A system capable of handling high backpressures, such as a Waters ACQUITY UPLC.[3]
-
Column: A reversed-phase column like an Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point for separating the polar boronic acid from the more nonpolar product.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A fast gradient from 5% to 95% Mobile Phase B over 1-2 minutes is typically sufficient.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.[2]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar to moderately polar organic molecules.[2] Due to the acidic nature of the boronic acid, negative ion mode ([M-H]⁻) may provide better sensitivity for the starting material, while positive ion mode ([M+H]⁺) might be preferable for the coupled product. It is often beneficial to acquire data in both modes.
-
Acquisition Mode: For quantitative analysis on a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) offers unparalleled sensitivity and selectivity.[6][7] For qualitative analysis or on a high-resolution instrument, full scan mode is employed.[2]
Data Analysis and Interpretation
The primary output is a series of chromatograms corresponding to each time point. By extracting the ion chromatograms for the m/z values of the this compound, the aryl halide partner, and the expected product, their relative concentrations can be plotted over time to generate a reaction profile.
Visualizing the UPLC-MS Workflow
Caption: A typical workflow for reaction monitoring using UPLC-MS.
Comparative Analysis: Alternative Monitoring Techniques
While UPLC-MS is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific experimental constraints.
| Feature | UPLC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Sensitivity | Very High (pg-ng)[9] | Moderate (µg) | High (pg-ng) | Low (mg) |
| Selectivity | Very High (based on m/z)[9] | Moderate (chromatographic) | High | Very High (structural) |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization often required[10] | In-situ or Dilution |
| Speed | Very Fast (< 2 min/sample)[8] | Slow (5-15 min/sample) | Moderate (5-20 min/sample) | Fast (for in-situ) |
| Quantitative | Excellent (with IS) | Good (with IS) | Good (with IS) | Good (with IS) |
| Structural Info | Molecular Weight & Fragmentation | None | Fragmentation Patterns | Detailed Connectivity |
| Key Advantage | Speed, Sensitivity, Selectivity | Accessibility, Simplicity | Volatile Compound Analysis | Non-invasive, In-situ Monitoring[2] |
| Key Limitation | Cost, Complexity | Lower Sensitivity/Selectivity | Thermal Instability, Derivatization | Low Sensitivity |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse in many labs. It offers good quantitative capabilities but lacks the sensitivity and selectivity of mass spectrometry.[2] For reactions where all components have a strong chromophore and are well-resolved chromatographically, HPLC-UV can be a cost-effective alternative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally not the first choice for boronic acids due to their low volatility and thermal instability.[10] Analysis typically requires a derivatization step to convert the boronic acid into a more volatile and stable ester, adding complexity and a potential source of error to the workflow.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR for fluorinated compounds like this compound, is exceptionally powerful for in-situ, non-invasive reaction monitoring.[2] It provides detailed structural information in real-time. However, its primary drawback is its significantly lower sensitivity compared to mass spectrometry, making it unsuitable for detecting low-level intermediates or byproducts.
Decision-Making Framework
The choice of technique depends on the specific goals of the analysis.
Caption: A decision tree for selecting an analytical technique.
Conclusion and Recommendations
For the comprehensive and high-fidelity monitoring of reactions involving this compound, UPLC-MS is the recommended technique . Its superior sensitivity, selectivity, and speed provide the high-quality kinetic data necessary for rapid process optimization and deep mechanistic understanding. While other techniques like HPLC-UV and NMR have their place, particularly for routine analysis or non-invasive studies, UPLC-MS offers the most versatile and powerful solution for the modern drug development professional. The ability to directly analyze reaction aliquots without derivatization, coupled with the quantitative power of MRM, solidifies its position as the authoritative method for this application.
References
- Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaxNU6D4raA0DfRi1rkpXm0zOuwnk-_FVIOJoYMHre-F0UFhv9r-NM6rNM4tHgWaauqsOVEmpPT1t4GFmlz6oJLBJkTFMh8HNhBxC_Ax9a-KTQ4SrarK_H8NwbGnKQ-s1J-Xuk1PjHgrudy9V1SP1vSDrWDHtSKObGHPZ4Su59Eq6GO1R_4qkw5nJBrxtOCqxsqpDAZfeBZx-FFxLAQ6l6FvuX7-KyL9LEUwSo]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPXyS1XIw86nP799gBqcBE0_6-bLYEJcXMrW6z0R78O39w8ocfGMh7hZp4aw0jaFMeqEMaJVmmb2GCuE3sRwDwe5aYMWksbCu_xmH9JsJGstenFK4NpMluY4P55jpyaCvnE3vJKtsse6VR8W681QWQwHv5b-BzdW3CQM=]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdBpZFtY0V3JiPj3V5sZKKrpg-RSlhHx3u8pxPEOncJwzd3u8twpNkL_jMhQ-3XZBmzXWYR38GRuht_NiZCaG0hVqnWMBJFejZqYfIq7vDo9RiRiMpbNjkM2B8ElcOjMtMfTIBzLs6X_JNU1O1KLec69TT7KfIzM-WA-8oEMXUwv94jz_PwwErQPE_iCT1dbP6GF1YWNCMU7psMWZszNSRaEl4F7J4gTY0xI296cAWnbQ60IauOSCZsXcQF388nn_-nXPL3a4s23ruoREGozaS3s9dGDHPKyKdvHLJbMsPP7aJ9GqXFSKx3gg5wOKPKXHskcp9fu0=]
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqcijcxtENsRSoBeJo3yHtT2FclfyOvydIM8zzm0mbiMWBSsnsob4JSYpoMCLCsTvvBVPI-Is0Qk3r_32Ifmm1ByHP3BAFoqD6bP5rVBu8t4rR62icUMktWxOTrjupL2f6qInNKMZSsehqQ==]
- Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YnUtsQtHOkZvMs6po9ijIR3x7PfhzXS9v3IMHZ6npBLPMwT2cT-8PaO5e1n_YKFkOlYkmcoVDNqwz2pTHTlVZdWMZlEPpinREsb0P0O62Y0kYeEcMhfJpHeUfcjiC92jRVAYspl4GGoaqTLk8o3F0-KZzLvOZb75j1Xzomjet9Gg0mXf3leBh1kXM8B1kugWi3aGSb6BD8urE9Xi-S-nmun0enKXb88R2CogQfyLQeOzS60GFkx3aquS-tUoDdKt9rRlz-saUSJUGqLJp1M-fg==]
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWRoOpGrZiVrW5vAblXdrVjM7h7BEXTckiDrS0lC2o0rxeJjYCkI-BFPVy_r_eReeY3p1E3hfXX_Oave4Fc-XFltmEhtzYBzmc6UM8THglLWIy0fxUH-UEgu-BgA5Ye6lEAEBrNgk3_Yv8zWzKB30PbVlfO11FQ==]
- Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtJwv9xmr0wSKc9UxZb5_XjiHE5i2QKRo_hOiRwpPVEO19HiqW_wMC8YMHjNpyHnf9ie9DbOmIKCXAtfAnIGBlGQKj448YtRG74kIPwcjKO-1BqDNhyMqllkHPLiU43hONN_aPhfK0pFGYvK6pp3nxBxTA238IlDNkDZ0twsqgSVNtG5x4Zrf4sWGnFd8hcA==]
- Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECyhZf1shTHJvrTeZbvlC0Mm893X_lI1nK_KTZGwoiPbCGRWglQ5aAxpH7W8UyfXDtFDt-a4JySm1z0L75sblpvPjdpTHfuztYFXp1kxJvPptcg9vCU0WjTX04mP7x-azhxLA9e_fe_WMN7bb55kZLyJtB-N_jc9m-YboRsjv2kYnwI8gTcw8jJwgm2NGEeMaMI75PrfC7HQfy39Lw0oQNhW3QLKKreAG-qsAnfi4=]
- Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. NIH. [URL: https://vertexaisearch.cloud.google.
- SUZUKI REACTION MONITORING. Advion. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLghnQqslXspp_SMz77fTJLLpBdNGbfjbQ788sBOU4YzyMDnK9iSy-JoMTm2pYZzzlpbSDELxftQ34NQooO1T1wt67EmA1bO5hNNkRTOaDGrcSyibZpRtHgHhnJl4stAxBIbIRa2DHkA2v4Jho3VYh-Plpv8U_68Zi2LbBcsaEG729NhylMgX-j8C7zyEfNzaZOmNgdQ4bDGSHv7RXFw==]
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTTUm8LUqQNI2pgc19P8DG6gieXMzq5eIwde7aVcnLZve-SSSYRKNIZ_N3ctPf3O6V82USwLPLruyeDBXxyUC00pvM1lkowKADJdJ8HoGjt0r1HYja_WPRqLkMbjnWHJ1LQIjwuez2lu4luQ9tW4VodxLU7w127vsZRxo2Gi5A60bz4uLAhgb_yCTeNa-8SHqtTD7XQN4jJye7DfuPRtQNV_-uhOj57RYZvApA_8qf7d1Z_Ro9tP028_8O]
- REAL-TIME MONITORING OF IN-PROCESS SAMPLES BY UPLC. LabRulez LCMS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIrr4s5ep2mp4qeConl4pz1c-Bhh43XeNQMIvCZWhzNLwN4wOL8NwKrMrnhC69iGGHSv-igt5kPGWHeF1oaLW2ezqqpa9ZfeuRngWW67PCBGTO5OXuBVxlEQxlBV5Dw==]
- Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4d49safd5QV5Jj2PXlvf_RkobmbY59INY2b4QowvejT9I0hCNDD0D85-9rPR1xAlHt1YSLAzx5yIZEzAX1R0r8e_CFoAbAPOl0R9stT12KcmCyQ1myDCIcLfBKwZTVszj0vMz]
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International - Chromatography Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9AhnVqRZnqjVRyyF6CJ5d2UgBrrR-EE0beFetUArFf9wikaXX2pIhucpK3Acz2mzbjYeBZMFmkSQ9d3gdpk7OGJx0g4T3dG1kqCeYQZBxVaH7d6oPGcMlpZk3UgG-K27xBDqhfOHt_p2_oVtYcxLVOlSt6t9Z4GxRLttg4gAOCvhxZe0ZdqNzraeYvysu1eahdIXttWpqzGeWoSD6rQJwoH5vMKLLnEjNm8ZY1_fRokytTNpyZcFr9LC84_XK1uI=]
- Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Chromatography Today. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWu7dRV4dKI0Xsp8NLl1kNbzBIKwjziMz6WTvAYGm17ysKffgrikO7_1MgJv32n7BdeAJhz-cULuHVMtBnkFEUctV3DPckKmuj30IW8Nd3Jz6l3sV4tnUUUabGQC4U4p1do3BTEJgjypzuILwDG-oTEahVI5_cO3T7EtU_9E3FM3wIrTbvOCd-tcb8wZk1jZkd8vkU0VYSRMBRO3robdXgkd8dY4-HGrlhGvRggl7EH9eZGXt3dMtyDywZR-prtpkAVDmPOnF2FXZDnJjD_rgLcq1X8e3A64uIzptkS4YjWXQtBUPejMnyL6V1oYwsPpeqF8iVhF7RzebZ8GMZNw==]
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEyVSXPAal9SjKi_zr9BFTaohQ1bp97CYBXdFYfASoizHXIDIpmaHTfcFMO34EjV7X5nwzcXkL3AYqA8kwSJkaWDYJ6owOEvNkbyC3PBaGMBHY-nJCP_TVo5Nt-6aTPbWMQQnQSGjeGEuuWJ9P4FAa4hcEavcCiTiF9a6HuW_MdlYrvRk5V-r-O7WPzQpJoL13jROEJWvRbJFk6gAA3tnFWgXUyQHkFvB-m5mjw_0THv_sc2cjz0g4p9E6jGs4K70J9uBkxGeSihB4-kIi5rl8iUGfL3IRHHM=]
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8C-AO-tyI_72jw4jdpBJ7jDCpJqCvxqaj6XJs4osCgyy9I7oQNg5V7W-KugYpUjmjIBimx1XsX1xg-HXDaVnyVeq6ZRultTn7OzrerMrMNRadWFEGprpXIdbLM9oj3QHJy0Q0YgcOvjPh1A==]
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6AvlW9xDSCt1x9EhZFgV6sSWBqA8YIEiwDmw44O8V2aCT8UTi9GIGwNn5S4oKFwhvoynFYTdVc8GJVJF_v4xWZ6tsKEx_pbvnpOlz6Mp6KoO72kxHXomHkOty_9EXrLyota67mWx7ec2yGTjUTk7SG39fZWFYJapnO9HKwaPuX3g29m5QWaM1y0ZNIcx7uwY-wHXMdLlpGTu7deHyrp-Xlh5k-80lWE3b9DN7RMBQpI-UlwaBqwXRkoqiMz33z3wgVcnTWEwrpxaOOLG3RoEIMgKUH4V3roKz]
- Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3CFYSHUaij7tW3pBscDaWgUKFZunQbqCuH9zp7_r7AQBoOtdX0kRZLmJ1nfwu_QpM8aoYb-DgC5vieZATDzfdA39oArPz8Bv4CRe9mlNXgws0piPD4Hl3YcCt33VunoTqwNkloKFaD-VxIves7w51J6KWKIBHvy0XQIk4wS8gdeXbedOhizKuquandfBFP1XqAKXFsL2ju6qs3bAyNCUoo4Gfu3J]
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBISBx50TDdcYoLOCmoaOMGIRnX2v_50pnabzETFpMN36gMUKh5ibkAGSABEwLWEu5bQQ4MctKBypXoqn_CTd0nk7E496W7oF7F8kSpPYdBeSZMsMnNgPNuJG_clfO51gRpOXNshJsoEQiE4_EScEe49n426_iLX-HT90=]
- Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Comparative Guide. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF23VQtoP8OTgDsZXqwTbFi0F6eXKLkDaUEGw58iHkL6zk1o6sitdsOEscllQhNQHoiaz7d49INs5lWQxxN9K7wbXQd0jKig4uZGOVKcy0DrOx8K-XHRF5RVAsvlgBPLn3hprv0zsgabO3g8c5S4RHQYOmZVg0eaWKtZk9uvBWvLs56GrA60gvqqU9g-1KCeE83UKfMqV5GXKy90dxzomgBY7I7agPyCA0kyaSGlgfM]
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrmZKo6axUKBA15YgmDpYmlaGmfDnwiZ-aiTdNX0ujjTLGfXdZwyA91gOpiqqR-JSUzCo28YRC3A_VzIlrIqAb8Gu6qPZFbJ41-Ic9vfgD55dS7nLB1zK-AtCNIxWfMeqwbXOwxDmDVklSXoJ5EyohsGvVsNXngCxdror6a0FdDRN4g6ue_slPalQlXlch5hiAMT5wcW7iPcPbDKJ2nitaRWhHYHDXo8RnFsGp0xUjKHt40GiHzHZlO6feb7SdtWLnBHHEj9Ymy6B-Myf05gjhLfPFl_5HE-s5AA==]
- Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxT0BmKoys4Z9uWgPj6u619jN03Q0miTq_21gTEUQoocvg-gH-Um8IW0Zokff6dCm6CrCwRsFcyjoyPTWYaOZX-CxmNecl5oYDtmMj-wOEk-hDme1smar6HYdtbcHj1AfkYUQ=]
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Rochester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFynvGZc9TeZSbEtil_mn4UumptL1epqsPbCynPGMKMObNBQ1ndz88niiWY0Q6kv_hEfvqqJRzo4EZQstXwH3f0fZ4_SpTPpR9InzqZwGYrFXtIOhvFPbDcCaHb5b5FJNVBk8ilrzzaPsreGHoN7mUAWkN1ybltcBeMsgqYXQww6HQKznlJjBt6uQ==]
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSZvu4atXngy9rpkmI15yplTnW2jHvhDKplEofFtNZMJEff9rycJ4Vg-DSvr7sA1Hjc2J2PtzK6XjHrNvB4ZL_e5EJwyoGNnGzU_HtjNU6CczxLOTW40fl9Kgv9oKgZk3g]
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Electronic Properties of (3,5-Difluoro-2-nitrophenyl)boronic acid: A DFT-Driven Analysis
Introduction: Unpacking a Multifunctional Reagent
In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The specific electronic character of the boronic acid derivative dictates its reactivity and, ultimately, the properties of the resulting coupled products. (3,5-Difluoro-2-nitrophenyl)boronic acid is a particularly compelling molecule due to the confluence of potent electron-withdrawing groups (EWGs) on the phenyl ring. The boronic acid moiety itself is an electron-deficient center, a property fundamental to organoboron chemistry.[3][4] When combined with two fluorine atoms and an ortho-nitro group, the electronic landscape of the molecule is dramatically altered.
Understanding these electronic perturbations is critical for predicting reactivity, designing novel catalysts, and developing new molecular entities in drug discovery.[5] While experimental methods provide invaluable data, they often yield bulk property measurements. Computational methods, specifically Density Functional Theory (DFT), offer a powerful lens to probe the electronic structure at an atomic level. DFT calculations allow us to visualize orbital distributions, map electrostatic potentials, and quantify charge distribution, providing a causal link between molecular structure and electronic behavior.[6]
This guide provides a comprehensive, step-by-step protocol for performing DFT calculations on this compound. We will elucidate its key electronic properties and objectively compare them against simpler, related phenylboronic acid derivatives to isolate and understand the distinct contributions of its functional groups. This analysis is designed for researchers, chemists, and drug development professionals seeking to leverage computational insights to guide their experimental work.
Part 1: A Validated DFT Protocol for Phenylboronic Acids
The trustworthiness of any computational study hinges on the selection of an appropriate level of theory—the combination of a functional and a basis set. The choices made here are grounded in established practices for organic and organoboron compounds to ensure a balance of computational efficiency and accuracy.[7][8]
Causality Behind the Chosen Level of Theory
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Why B3LYP? This is a hybrid functional, meaning it mixes a portion of the exact Hartree-Fock exchange with exchange and correlation energies from other sources. For organic molecules, B3LYP has a long and successful track record of providing excellent geometric structures and electronic properties that correlate well with experimental data.[9][10][11] It represents a "gold standard" for routine calculations, offering robust performance without the prohibitive computational cost of more advanced methods.
-
-
Basis Set: 6-311++G(d,p)
-
Why this basis set? A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical for accuracy.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. This provides a high degree of flexibility for accurately representing the electron distribution, which is far superior to smaller double-zeta sets.
-
++ (Diffuse Functions): The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are large and spread out, making them essential for describing regions of low electron density. They are critical for molecules with lone pairs and electronegative atoms like oxygen, nitrogen, and fluorine, and for correctly modeling the hydroxyl groups of the boronic acid.[6]
-
(d,p) (Polarization Functions): The (d) adds d-type orbitals to heavy atoms, and the (p) adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize," which is necessary to describe the non-spherical electron distribution in chemical bonds. For a molecule with multiple polar bonds (C-F, N-O, B-O, O-H), their inclusion is non-negotiable for achieving a realistic electronic structure.[10][11]
-
-
Step-by-Step Computational Workflow
The following protocol outlines the key experiments performed using a standard quantum chemistry software package (e.g., Gaussian, Q-Chem).
-
Initial Structure Input: The 3D structure of this compound is built or imported. The structure of the molecule is shown below.
Caption: Molecular structure of this compound.
-
Geometry Optimization: A full geometry optimization is performed at the B3LYP/6-311++G(d,p) level. This process iteratively adjusts the positions of all atoms to find the arrangement with the lowest possible electronic energy, representing the molecule's most stable conformation.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves a critical validation purpose: the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Single-Point Energy & Population Analysis: Using the validated minimum-energy geometry, a single-point calculation is run. This computes the final electronic energy and generates the molecular orbitals. From this output, we extract:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[12][13]
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[14] While known to be basis-set dependent, it is a useful tool for comparing electronic trends across a series of related molecules calculated with the same methodology.[15][16]
-
Molecular Electrostatic Potential (MEP): A surface map is generated that plots the electrostatic potential onto the molecule's electron density. This provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
The entire process is visualized in the workflow diagram below.
Caption: DFT workflow for analyzing molecular electronic properties.
Part 2: Comparative Analysis of Electronic Properties
To contextualize the electronic properties of This compound (DFNPBA) , we compare it with three reference molecules calculated at the identical B3LYP/6-311++G(d,p) level of theory:
-
Phenylboronic acid (PBA): The unsubstituted parent compound.
-
4-Nitrophenylboronic acid (4-NPBA): To assess the influence of a strong EWG.
-
3,5-Difluorophenylboronic acid (DFPBA): To assess the influence of two moderately EWGs.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a measure of molecular stability; a smaller gap generally implies higher reactivity.[13]
| Molecule | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| PBA | None | -6.65 | -1.54 | 5.11 |
| DFPBA | 3,5-Difluoro | -7.08 | -1.89 | 5.19 |
| 4-NPBA | 4-Nitro | -7.51 | -3.21 | 4.30 |
| DFNPBA | 3,5-Difluoro, 2-Nitro | -7.82 | -3.55 | 4.27 |
Analysis & Insights:
-
Effect of Fluorination: Comparing PBA and DFPBA, the two fluorine atoms significantly lower both the HOMO and LUMO energies due to their strong inductive electron-withdrawing effect. The energy gap, however, remains largely unchanged.
-
Effect of Nitro Group: The nitro group in 4-NPBA has a much more dramatic effect. It substantially lowers both HOMO and LUMO energies and significantly reduces the HOMO-LUMO gap from 5.11 eV to 4.30 eV. This is due to the nitro group's ability to withdraw electron density through both induction and resonance, extending conjugation and stabilizing the LUMO.[12][17]
-
Synergistic Effect: DFNPBA shows the most pronounced effect. The combination of two fluoro groups and one nitro group results in the lowest HOMO and LUMO energies of the series. The energy gap is the smallest (4.27 eV), suggesting it is the most reactive and most easily excitable molecule in the set. This heightened reactivity is advantageous in reactions like Suzuki coupling where oxidative addition to the palladium catalyst is a key step.[18][19]
Mulliken Population Analysis
Partial atomic charges provide a quantitative look at the electron distribution. Here we compare the charges on the boron atom and the carbon atom to which it is attached (C1).
| Molecule | Substituents | Mulliken Charge on Boron (B) | Mulliken Charge on C1 |
| PBA | None | +0.68 | -0.31 |
| DFPBA | 3,5-Difluoro | +0.71 | -0.25 |
| 4-NPBA | 4-Nitro | +0.70 | -0.27 |
| DFNPBA | 3,5-Difluoro, 2-Nitro | +0.73 | -0.21 |
Analysis & Insights:
-
The boron atom carries a significant positive partial charge in all cases, confirming the electron-deficient nature of the boronic acid group.
-
All substituent groups (fluoro and nitro) make the boron atom even more positive (from +0.68 in PBA to +0.73 in DFNPBA). This is because the EWGs pull electron density from the entire phenyl ring, which in turn pulls density away from the boron atom.
-
Similarly, the carbon atom C1 becomes less negative (from -0.31 in PBA to -0.21 in DFNPBA) as electron density is withdrawn by the substituents. This increased electrophilicity at the C1-Boron center can influence the transmetalation step in catalytic cycles.
Molecular Electrostatic Potential (MEP)
The MEP map provides a powerful visual representation of these electronic effects. For this compound, the MEP would show:
-
Intense Negative Potential (Red): Localized over the oxygen atoms of the nitro group and the hydroxyl groups, as well as the fluorine atoms. These are the primary sites for electrophilic attack.
-
Intense Positive Potential (Blue): Concentrated on the hydrogen atoms of the hydroxyl groups.
-
Moderately Electron-Deficient Ring: The phenyl ring, depleted of electron density by the three EWGs, would show a less negative (or even slightly positive) potential compared to unsubstituted benzene or phenylboronic acid.
Conclusion and Outlook
This guide demonstrates that a well-chosen DFT protocol, such as B3LYP/6-311++G(d,p), provides deep and quantifiable insights into the electronic structure of complex organic reagents. Our comparative analysis reveals that the electronic properties of this compound are dominated by the synergistic electron-withdrawing effects of its fluoro and nitro substituents.
Key Findings:
-
The combination of 3,5-difluoro and 2-nitro substitution progressively lowers the HOMO and LUMO energy levels compared to the parent phenylboronic acid.
-
This substitution pattern results in the narrowest HOMO-LUMO energy gap (4.27 eV) among the compared molecules, indicating the highest chemical reactivity and lowest electronic excitation energy.
-
Mulliken charge analysis confirms that the electron-withdrawing groups increase the electrophilicity of the boron atom and the ipso-carbon to which it is attached.
For researchers in drug development and organic synthesis, these computational insights are directly applicable. The calculated electronic parameters can be used to build QSAR models, predict reactivity in catalytic cycles like the Suzuki-Miyaura coupling, and rationally design next-generation molecules with finely tuned electronic properties for specific applications.
References
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Journal of the American Chemical Society. [Link]
-
Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. NIH National Center for Biotechnology Information. [Link]
-
The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Lodz University of Technology. [Link]
-
Comparison of calculated [B3LYP/6-311+G(d,p)] and experimental... ResearchGate. [Link]
-
DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. ResearchGate. [Link]
-
DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Semantic Scholar. [Link]
-
DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed. [Link]
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]
-
Theoretical studies on the structural, vibrational, conformational analysis and nonlinear optic property of 4-(methoxycarbonyl)-phenylboronic acid. Niscair. [Link]
-
Dimers of Boroglycine and Methylamine Boronic Acid: A Computational Comparison of the Relative Importance of Dative versus Hydrogen Bonding. ACS Publications. [Link]
-
DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Publishing. [Link]
-
The Chemistry of Organoboron Compounds, 2 Volume Set. Wiley Online Library. [Link]
-
Mulliken population analysis. Wikipedia. [Link]
-
On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. MDPI. [Link]
-
Organoboron chemistry. Wikipedia. [Link]
-
Mulliken-Dipole Population Analysis. ChemRxiv. [Link]
-
Population Analysis - where really are these electrons? University of Zurich, Institute of Organic Chemistry. [Link]
-
Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. Royal Society of Chemistry. [Link]
-
Mulliken Populations. Chemistry LibreTexts. [Link]
-
Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]
-
Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Semantic Scholar. [Link]
-
3,5-difluoro-2-nitrophenylboronic acid (C6H4BF2NO4). PubChemLite. [Link]
-
Population Analysis. Q-Chem Manual. [Link]
-
Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... ResearchGate. [Link]
-
The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. ResearchGate. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
This compound. Chemsrc. [Link]
-
Electronic properties of Nitrophenyl functionalized Graphene and Boron nanotubes. ResearchGate. [Link]
-
A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. International Journal of Scientific & Engineering Research. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 4. Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. distantreader.org [distantreader.org]
- 13. researchgate.net [researchgate.net]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 15. population [cup.uni-muenchen.de]
- 16. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (3,5-Difluoro-2-nitrophenyl)boronic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of (3,5-Difluoro-2-nitrophenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.
This compound is a specialized reagent that, like many boronic acids and nitro-aromatic compounds, requires careful handling to mitigate potential hazards. While specific toxicological data for this exact compound is limited, its structural motifs—a boronic acid group, a nitro group, and a fluorinated phenyl ring—necessitate treating it as a hazardous substance. Analogous compounds are known to cause skin, eye, and respiratory tract irritation.[1][2][3] Adherence to the following protocols is critical for minimizing risk.
Immediate Safety Profile & Hazard Assessment
Before handling, it is crucial to recognize the potential hazards associated with this compound. Based on data from structurally similar compounds, the primary risks include:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[4]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2][5]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[6]
All handling of this solid compound should be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The causality behind each piece of equipment is to create a complete barrier between the researcher and the chemical.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. Must meet ANSI Z.87.1 or EN 166 standards.[5][8] |
| Hand | Chemical-Resistant Nitrile Gloves | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[8][9] |
| Body | Laboratory Coat | Prevents contamination of personal clothing and protects the skin from accidental spills.[10][11] |
| Respiratory | Use within a Chemical Fume Hood | A fume hood is the primary engineering control to minimize inhalation of dust. For significant dust generation, a NIOSH-approved respirator may be required.[7][9] |
This multi-layered PPE approach ensures comprehensive protection during all phases of handling, from weighing the solid to its use in a reaction and subsequent cleanup.[12]
Step-by-Step Handling and Operational Plan
A self-validating protocol relies on systematic and cautious steps. The following workflow is designed to minimize exposure and ensure operational integrity.
Preparation and Weighing:
-
Designate a Workspace: All handling of solid this compound must occur in a designated area within a chemical fume hood.[10]
-
Assemble PPE: Before approaching the chemical, don all required PPE as outlined in the table above.
-
Minimize Dust: When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. Close the container tightly immediately after use.[1]
Reaction Setup and Monitoring:
-
Inert Atmosphere: If the reaction protocol requires it, ensure the system is properly set up for an inert atmosphere before introducing the boronic acid.
-
Controlled Addition: Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
Continuous Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.
The logical relationship between preparation, handling, and disposal is visualized in the workflow diagram below.
Caption: Workflow for Safe Handling of Boronic Acid.
Emergency Procedures: A Plan for the Unexpected
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][14]
-
Spills: For a small spill contained within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[10] Clean the area with a suitable solvent. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Segregation: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] It must be treated as hazardous chemical waste.
-
Containerization: Collect all solid waste (including contaminated weighing paper and gloves) and liquid waste (reaction residues) in separate, clearly labeled, and sealable containers.[9]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[9]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[7] Arrange for pickup and disposal through your institution's EHS office or a licensed waste disposal company.
By adhering to this comprehensive guide, you contribute to a culture of safety and ensure the integrity of your research.
References
-
IsoLab. Boric Acid - Standard Operating Procedure. Available at: [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Available at: [Link]
-
DoveMed. First Aid for Boric Acid Poisoning. Available at: [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]
-
NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Hazards. Available at: [Link]
-
Brandeis University. Corrosive Chemicals | Laboratory Safety. Available at: [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
-
Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. Available at: [Link]
-
Angene Chemical. Safety Data Sheet - 4,5-Difluoro-2-nitrophenylboronic acid. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. benchchem.com [benchchem.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. safety.nmsu.edu [safety.nmsu.edu]
- 12. sams-solutions.com [sams-solutions.com]
- 13. laballey.com [laballey.com]
- 14. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
